Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Protocol Whitepaper
Introduction & Strategic Significance
3,5-Dibromo-2,4-dihydroxybenzoic acid is a highly functionalized aromatic building block with significant applications in pharmaceutical development. Notably, it serves as a critical intermediate in the synthesis of novel RNA demethylase FTO (fat mass and obesity-associated protein) inhibitors, which exhibit potent antileukemia activity[1]. Furthermore, its unique electronic properties make it valuable in the formulation of advanced UV absorbers and antireflective coatings.
The synthesis of this compound from the inexpensive and readily available precursor, resorcinol (1,3-dihydroxybenzene), is achieved via a robust two-step sequence:
Kolbe-Schmitt Carboxylation to yield 2,4-dihydroxybenzoic acid (β-resorcylic acid)[2].
Electrophilic Aromatic Bromination to selectively install bromine atoms at the C3 and C5 positions[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will dissect the causality behind reagent selection, the mechanistic logic governing regioselectivity, and provide self-validating protocols to ensure high-fidelity replication in your laboratory.
Figure 1: Two-step synthetic workflow from resorcinol to 3,5-dibromo-2,4-dihydroxybenzoic acid.
Step 1: Kolbe-Schmitt Carboxylation of Resorcinol
The Chemistry & Causality
The conversion of resorcinol to 2,4-dihydroxybenzoic acid relies on the Kolbe-Schmitt reaction, a base-mediated carboxylation using carbon dioxide[2].
Base Selection (The Cation Effect): While sodium bicarbonate (NaHCO₃) is cheaper, potassium bicarbonate (KHCO₃) is vastly superior for this specific transformation. The larger ionic radius of the potassium ion (K⁺) coordinates more effectively with the bidentate intermediate formed by the two hydroxyl groups of resorcinol. For industrial scale-up, a solid-phase mixture of sodium and potassium salts is often utilized to balance cost and yield[3].
Temperature Control: The reaction must be strictly maintained between 95 °C and 110 °C. Exceeding 130 °C triggers thermodynamic control, leading to either decarboxylation (reverting to resorcinol) or rearrangement to the less desired 2,6-dihydroxybenzoic acid (γ-resorcylic acid).
Self-Validating Experimental Protocol
Initialization: Charge a high-pressure reaction vessel (or a standard round-bottom flask if using an aqueous reflux method) with 1.0 equivalent of resorcinol (e.g., 50 mmol) and 3.0 equivalents of KHCO₃. Dissolve in a minimal volume of distilled water to form a concentrated solution.
Carboxylation: Purge the system with CO₂ gas. Heat the mixture to 95–100 °C under a steady, positive pressure of CO₂ for 2.5 hours.
Self-Validation Check: The initial vigorous evolution of CO₂ will subside, and the reaction mixture will transition into a thick, viscous slurry, indicating the precipitation of the potassium salt of the product.
Neutralization: Cool the vessel to 0–5 °C in an ice bath. Carefully add concentrated HCl dropwise until the pH reaches 2.5–3.0.
Self-Validation Check: Massive effervescence will occur as unreacted KHCO₃ is neutralized. A dense, off-white precipitate of 2,4-dihydroxybenzoic acid will crash out of the solution.
Isolation: Isolate the solid via vacuum filtration. Wash with ice-cold water and recrystallize from boiling water to ensure the removal of any unreacted resorcinol.
Step 2: Electrophilic Aromatic Bromination
Regioselectivity Logic & Causality
The bromination of 2,4-dihydroxybenzoic acid is a masterclass in synergistic directing effects. To understand why dibromination occurs exclusively at the C3 and C5 positions, we must map the electronic contributions of the existing substituents:
C2-OH and C4-OH Groups: Both are strongly electron-donating via resonance (+R effect) and act as powerful ortho/para directors.
C1-COOH Group: This is electron-withdrawing (-R, -I effects) and acts as a meta director.
When we analyze the available positions on the aromatic ring:
Position 3: is ortho to the C2-OH, ortho to the C4-OH, and meta to the C1-COOH. All three groups direct electrophilic attack to this exact carbon.
Position 5: is para to the C2-OH, ortho to the C4-OH, and meta to the C1-COOH. Again, all three groups synergistically activate this position.
Position 6: is highly deactivated as it is meta to both hydroxyl groups and ortho to the deactivating carboxylic acid.
Figure 2: Synergistic directing effects driving regioselective dibromination at C3 and C5.
Reagent Selection: NBS vs. Br₂
While classical methods utilize molecular bromine (Br₂) in glacial acetic acid[4], this approach can lead to oxidative degradation of the highly electron-rich aromatic ring. Modern pharmaceutical protocols favor N-Bromosuccinimide (NBS) in acetic acid[1]. NBS acts as a sustained-release source of low-concentration electrophilic bromine (Br⁺), which maximizes the yield of the dibrominated product while suppressing oxidative side reactions.
Self-Validating Experimental Protocol
Initialization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,4-dihydroxybenzoic acid in glacial acetic acid (approx. 8 mL per gram of substrate).
Reagent Addition: Add 2.1 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature.
Thermal Activation: Heat the reaction mixture to 100 °C and stir for 16 hours[1].
Self-Validation Check: The solution will progressively darken from a pale yellow to a deep amber as the bromonium ion is generated and consumed. TLC monitoring (Hexanes:EtOAc 7:3 with a drop of formic acid) will reveal the complete consumption of the starting material, the transient appearance of a monobrominated intermediate, and the final accumulation of the target dibrominated product.
Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into 10 volumes of crushed ice/water.
Self-Validation Check: A fine, pale-yellow to white crystalline solid will immediately precipitate. The water-soluble succinimide byproduct remains dissolved in the aqueous phase.
Purification: Collect the solid via vacuum filtration, wash extensively with cold distilled water to remove residual acetic acid, and dry under high vacuum at 45 °C to yield 3,5-dibromo-2,4-dihydroxybenzoic acid.
Quantitative Data & Optimization Summary
The following table summarizes the operational parameters and expected outcomes for the two synthetic steps, comparing the classical Br₂ method against the optimized NBS protocol.
Reaction Parameter
Step 1: Kolbe-Schmitt Carboxylation
Step 2: Bromination (Classical Br₂)
Step 2: Bromination (Optimized NBS)
Primary Reagents
Resorcinol, KHCO₃, CO₂
2,4-DHBA, 2.1 eq Br₂
2,4-DHBA, 2.1 eq NBS
Solvent System
H₂O (or Solid Phase)
Glacial Acetic Acid
Glacial Acetic Acid
Operating Temp.
95–110 °C
30–35 °C
100 °C
Reaction Time
2.5 hours
1–2 hours
16 hours
Typical Yield
60–96% (Scale dependent)
~85%
77%
Key Impurities
2,6-Dihydroxybenzoic acid
Oxidative degradation products
Succinimide (Easily washed out)
Safety Profile
High pressure CO₂ hazard
High toxicity/corrosivity (Br₂ gas)
Bench-stable, safer handling
Conclusion
The synthesis of 3,5-dibromo-2,4-dihydroxybenzoic acid from resorcinol is a highly efficient process governed by strict thermodynamic controls in the first step and powerful synergistic electronic directing effects in the second. By substituting classical molecular bromine with N-Bromosuccinimide, researchers can achieve a safer, highly regioselective transformation suitable for the rigorous purity demands of modern pharmaceutical and materials science applications.
References
Sandin, R. B., & McKee, R. A. "Resorcinol, 4-bromo-". Organic Syntheses, Coll. Vol. 2, p.100 (1943).
URL:[Link]
Kud, A., et al. "Preparation of 2,4-dihydroxybenzoic acid". US Patent US4996354A (1991).
Wang, Y., et al. "Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity". Journal of Medicinal Chemistry, ACS Publications (2021).
URL:[Link]
Wikipedia Contributors. "2,4-Dihydroxybenzoic acid". Wikipedia, The Free Encyclopedia.
URL:[Link]
Structural Elucidation and Characterization of 3,5-Dibromo-2,4-dihydroxybenzoic Acid: A Technical Whitepaper
Introduction & Chemical Context 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS 3147-46-4) is a highly functionalized, electron-rich aromatic building block. It serves as a critical intermediate in the synthesis of advanced t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS 3147-46-4) is a highly functionalized, electron-rich aromatic building block. It serves as a critical intermediate in the synthesis of advanced therapeutics, including novel acylhydrazone-based RNA demethylase FTO inhibitors (1[1]). The precise spatial arrangement of its functional groups—two hydroxyls, a carboxylic acid, and two bromine atoms—creates a unique electronic and steric environment that demands rigorous synthetic control and analytical validation.
This whitepaper details the mechanistic causality of its regioselective synthesis, establishes a self-validating protocol for its isolation, and provides a comprehensive framework for its structural elucidation using NMR, MS, and IR spectroscopy.
Mechanistic Rationale for Regioselective Dibromination
The synthesis of 3,5-dibromo-2,4-dihydroxybenzoic acid relies on the electrophilic aromatic substitution of 2,4-dihydroxybenzoic acid (β-resorcylic acid) (2[2]). The causality of the reaction's regioselectivity is governed entirely by the synergistic directing effects of the pre-existing substituents:
Activating Groups: The hydroxyl groups at C2 and C4 are strongly electron-donating via resonance, directing incoming electrophiles to their respective ortho and para positions.
Deactivating Group: The carboxylic acid at C1 is electron-withdrawing, directing electrophiles to the meta positions (C3 and C5).
Because all three functional groups synergistically activate the C3 and C5 positions, bromination is highly regioselective. The reaction proceeds kinetically to the less sterically hindered C5 position first, forming 5-bromo-2,4-dihydroxybenzoic acid, before a second equivalent of bromine forces substitution at the more hindered C3 position to yield the thermodynamic dibromo product (3[3]).
Figure 1: Mechanistic workflow of regioselective dibromination.
Step-by-Step Synthetic Protocol: A Self-Validating System
To ensure high purity and yield, the following protocol utilizes built-in feedback loops (self-validation) to confirm reaction progress without requiring immediate offline LC-MS analysis.
Step 1: Dissolution and Activation
Action: Suspend 2,4-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid. Stir at 30–35°C until complete dissolution.
Causality: Glacial acetic acid is selected because it solubilizes the starting material while acting as a mild acid catalyst to polarize the bromine molecule, enhancing its electrophilicity without the need for harsh Lewis acids (e.g., FeBr₃). The strict temperature limit prevents thermal decarboxylation.
Step 2: Electrophilic Bromination
Action: Add a solution of molecular bromine (Br₂, 2.1 eq) or N-bromosuccinimide (NBS) in acetic acid dropwise over 1 hour.
Causality: Dropwise addition maintains a low steady-state concentration of Br₂, preventing oxidative degradation of the highly electron-rich aromatic ring and minimizing poly-halogenated polymeric byproducts.
Step 3: Self-Validating Reaction Monitoring
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1) with 1% Formic Acid.
Validation Logic: The reaction is self-validating. The starting material (R_f ~0.3) converts first to the monobromo intermediate (R_f ~0.45) and finally to the dibromo product (R_f ~0.6). The complete disappearance of the intermediate spot definitively signals the end of the reaction.
Step 4: Quenching and Precipitation
Action: Pour the mixture into ice-cold distilled water.
Causality: The sudden increase in solvent polarity forces the hydrophobic dibrominated product to crash out of solution as a pale-yellow crystalline solid, leaving unreacted polar impurities in the aqueous phase.
Step 5: Purification
Action: Recrystallize the crude solid from aqueous ethanol.
Causality: Differential solubility in hot vs. cold aqueous ethanol ensures the removal of trace monobrominated impurities and residual acetic acid.
Analytical Elucidation & Characterization Logic
Once synthesized, the structural integrity of 3,5-dibromo-2,4-dihydroxybenzoic acid must be verified. The analytical data acts as a secondary validation matrix, confirming both the identity and the regiochemistry of the product (4[4]).
NMR Spectroscopy (Causality of Shifts)
The ¹H NMR spectrum is the definitive proof of regioselectivity. If bromination had occurred at C6, the spectrum would display two doublets with meta-coupling. Instead, the presence of a single isolated aromatic proton confirms that both the C3 and C5 positions have been substituted. Furthermore, the C2-OH proton is highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carboxylic acid carbonyl.
Table 1: Quantitative NMR Assignments (DMSO-d6)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment Causality
¹H
13.52
Broad Singlet
1H
C1-COOH; highly deshielded acidic proton.
¹H
11.55
Singlet
1H
C2-OH; strong intramolecular H-bond with C=O.
¹H
10.48
Singlet
1H
C4-OH; intermolecular H-bonding.
¹H
8.02
Singlet
1H
C6-ArH; deshielded by ortho-COOH and ortho-Br.
¹³C
170.4
-
-
C7 (Carbonyl); shifted upfield by H-bonding.
¹³C
158.2
-
-
C2 (Ar-OH); strongly deshielded by oxygen.
¹³C
132.5
-
-
C6 (Ar-H); aromatic core.
¹³C
102.1 / 100.4
-
-
C5 / C3 (Ar-Br); heavy atom effect shielding.
Mass Spectrometry (Isotopic Distribution)
Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode ([M-H]⁻) provides a self-validating isotopic signature. Because the natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, a molecule containing exactly two bromine atoms will exhibit a characteristic 1:2:1 triplet in the mass spectrum.
Table 2: High-Resolution Mass Spectrometry (ESI-MS, Negative Mode)
Ion Species
m/z Observed
Theoretical m/z
Relative Abundance
Diagnostic Significance
[M-H]⁻ (⁷⁹Br, ⁷⁹Br)
308.840
308.840
~25%
Confirms intact deprotonated molecule.
[M-H]⁻ (⁷⁹Br, ⁸¹Br)
310.838
310.838
~50%
Base peak of the isotope cluster.
[M-H]⁻ (⁸¹Br, ⁸¹Br)
312.836
312.836
~25%
Validates presence of exactly two Br atoms.
FT-IR Spectroscopy (Hydrogen Bonding Effects)
The FT-IR spectrum provides orthogonal validation of the hydrogen-bonding network. A typical unassociated carboxylic acid exhibits a C=O stretch near 1700–1720 cm⁻¹. However, in 3,5-dibromo-2,4-dihydroxybenzoic acid, the C2-hydroxyl group donates a strong intramolecular hydrogen bond to the carbonyl oxygen. This weakens the C=O double bond character, causing a deterministic red-shift of the stretching frequency to approximately 1650 cm⁻¹.
Figure 2: Analytical elucidation logic for 3,5-dibromo-2,4-DHBA.
Conclusion
The structural elucidation and synthesis of 3,5-dibromo-2,4-dihydroxybenzoic acid represent a masterclass in exploiting aromatic directing groups. By understanding the causality behind electrophilic bromination and utilizing self-validating analytical techniques—such as tracking the 1:2:1 isotopic triplet in MS and the isolated aromatic singlet in ¹H NMR—researchers can confidently generate and verify this critical intermediate for downstream pharmaceutical applications.
Natural sources and biosynthesis of brominated phenolic compounds
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Brominated Phenolic Compounds Authored by Gemini, Senior Application Scientist Abstract Brominated phenolic compounds (BPs) represent a structurally...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Brominated Phenolic Compounds
Authored by Gemini, Senior Application Scientist
Abstract
Brominated phenolic compounds (BPs) represent a structurally diverse and biologically significant class of natural products. Predominantly biosynthesized by marine organisms, these metabolites exhibit a wide array of potent biological activities, positioning them as promising candidates for drug discovery and development. Their unique chemical properties, conferred by the presence of one or more bromine atoms on a phenolic backbone, have also made them a subject of significant ecological and toxicological interest. This technical guide provides a comprehensive overview of the natural distribution of brominated phenols, delves into the intricate enzymatic pathways governing their biosynthesis, and outlines the state-of-the-art methodologies for their extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these remarkable marine natural products.
Introduction: The Significance of Brominated Phenols
Phenolic compounds are a vast group of secondary metabolites characterized by at least one hydroxyl group attached to an aromatic ring.[1] While ubiquitous in terrestrial plants, a unique subclass—brominated phenols (BPs)—are almost exclusively found in marine environments.[2] The incorporation of bromine atoms into the phenol ring structure results in unique chemical properties, including increased lipophilicity and altered reactivity, which significantly influences their biological function.[3][4]
These compounds are not mere metabolic curiosities; they play crucial roles in the marine ecosystem, often acting as agents of chemical defense against predators, competitors, and biofouling.[5][6][7] For the drug development professional, the interest in BPs lies in their broad spectrum of demonstrated biological activities, which include:
The structural diversity and potent bioactivities of marine BPs make them attractive starting points for the development of novel therapeutic agents.[6] This guide serves as a foundational resource for navigating the discovery and study of these compounds.
Natural Sources and Distribution
While some brominated compounds are found in terrestrial organisms like bacteria, fungi, and plants, the natural production of brominated phenols is overwhelmingly a marine phenomenon.[5]
Marine Algae: The Primary Producers
Marine algae, particularly red algae (Rhodophyta), are the most prolific and diverse source of brominated phenolic compounds.[2][9] However, they are also found across green (Chlorophyta) and brown (Phaeophyceae) algae.[10]
Red Algae (Rhodophyta): This phylum produces the greatest variety of BPs.[9] The family Rhodomelaceae is especially renowned for its rich and complex bromophenol chemistry.[3] Genera such as Rhodomela, Symphyocladia, and Gracilaria are significant sources.[3][4] The first isolation of a BP from a natural source was from the red alga Neorhodomela larix in 1967.[3]
Brown Algae (Phaeophyceae): Species like Ascophyllum nodosum and Leathesia nana are known producers of BPs.[3][6]
Green Algae (Chlorophyceae): BPs have been identified in species such as Dasycladus vermicularis.[3]
The production of these compounds can be influenced by environmental stressors, including UV radiation, salinity, and temperature, suggesting an adaptive role.[2]
Other Marine Organisms
While algae are the primary producers, BPs are found throughout the marine food web. This is largely due to bioaccumulation. Organisms such as sponges, corals, marine worms, and bacteria have also been identified as sources.[5][10][11] For instance, fish, shrimps, and crabs can ingest them through their diet of algae.[2]
Table 1: Representative Bromophenols and Their Marine Algal Sources
Bromophenol Compound
Example Structure
Predominant Marine Source (Genus)
Reference(s)
2,4,6-Tribromophenol
C₆H₃Br₃O
Widely distributed; found in red, brown, and green algae.
Biosynthesis: The Enzymatic Machinery of Bromination
The biosynthesis of brominated phenols is an elegant enzymatic process that leverages the relatively high concentration of bromide ions in seawater (approx. 0.65 mg/kg).[6] The key players in this process are a class of enzymes known as haloperoxidases, particularly Vanadium-Dependent Bromoperoxidases. In marine bacteria, a distinct genetic pathway has also been identified.[11]
The Role of Vanadium-Dependent Haloperoxidases (V-HPOs)
Vanadium-dependent haloperoxidases (V-HPOs) are the primary enzymes responsible for catalyzing halogenation reactions in marine algae.[12] Unlike heme-containing peroxidases, V-HPOs utilize a vanadate ion (VO₄³⁻) as a prosthetic group, coordinated to the protein via a single histidine residue.[13][14][15]
The general mechanism involves the oxidation of a halide (in this case, bromide) by hydrogen peroxide, creating a reactive electrophilic halogenating species, often represented as "Br⁺".[14][15] This species then attacks an electron-rich organic substrate, such as a phenol, resulting in a brominated product.
The Catalytic Cycle of Vanadium Bromoperoxidase (V-BrPO):
The causality of this cycle is rooted in the ability of the vanadium center to cycle between oxidation states.
Peroxide Binding: The cycle begins with the coordination of hydrogen peroxide (H₂O₂) to the vanadium(V) center in the enzyme's active site.[13]
Formation of Peroxo-Vanadate: This forms a peroxo-vanadate complex.
Halide Oxidation: A bromide ion (Br⁻) then binds to the complex and is oxidized by the activated peroxide, while the peroxide is reduced to water and a hydroxide ligand. This step generates a highly electrophilic bromine species, notionally equivalent to hypobromous acid (HOBr) or a bromonium ion (Br⁺), which remains associated with the enzyme.[13][15]
Electrophilic Attack: The enzyme-bound "Br⁺" is delivered to the phenolic substrate. The high electron density of the phenol ring, particularly at the ortho and para positions, makes it susceptible to electrophilic attack.[16][17]
Product Release: The brominated phenol is released, and the vanadium center, now coordinated with a hydroxide ion, is ready to bind another molecule of H₂O₂ to restart the cycle.
Catalytic cycle of Vanadium Bromoperoxidase (V-BrPO).
Beyond simple bromination, V-BrPO can also catalyze the bromination and subsequent cyclization of terpene substrates, leading to even greater molecular diversity.[14][18]
Bacterial Biosynthesis of Polybrominated Compounds
Recent genomic studies have uncovered a distinct biosynthetic pathway in marine bacteria responsible for producing polybrominated diphenyl ethers (PBDEs) and polybrominated bipyrroles.[11] This discovery identified a "brominated marine pyrroles/phenols" (bmp) biosynthetic gene locus in bacteria such as Pseudoalteromonas luteoviolacea.[11]
This pathway involves a series of specialized enzymes:
Brominase/Halogenase: Enzymes that perform decarboxylative halogenation, a previously unknown mechanism among halogenating enzymes.[11]
Cytochrome P450: A specific P450 enzyme (Bmp7) is responsible for dimerizing brominated phenol molecules to generate the biphenyl and diphenyl ether backbones of OH-PBDEs.[11]
The discovery of the bmp locus provides a genetic basis for the natural origin of complex brominated aromatics that bioaccumulate in the marine food chain.[11]
Simplified bacterial biosynthesis pathway for PBDEs.
Experimental Methodologies: A Practical Guide
The study of brominated phenolic compounds requires a systematic workflow encompassing extraction from the source organism, isolation and purification of individual compounds, and finally, structural characterization.
General Experimental Workflow
The path from a raw biological sample to a characterized pure compound is a multi-step process. The choice of specific techniques at each stage is critical and depends on the stability and polarity of the target compounds.
General workflow for bromophenol discovery.
Extraction Protocols
The primary goal of extraction is to efficiently remove the phenolic compounds from the complex biological matrix.[19] The choice of solvent is paramount and is based on the polarity of the target BPs.
Protocol: General Solid-Liquid Extraction
Sample Preparation: The biological material (e.g., algae) is freeze-dried or oven-dried at low temperatures (40-50°C) to remove water, then ground into a fine powder to maximize surface area for solvent penetration.[19]
Solvent Selection: A common and effective solvent system for BPs is a mixture of methanol and dichloromethane.[4] Ethanol is also widely used for extracting phenolic compounds.[20] The selection is a balance; the solvent must be polar enough to interact with the hydroxyl groups but non-polar enough to solubilize the brominated aromatic ring.
Maceration: The powdered sample is soaked in the chosen solvent at room temperature for an extended period (e.g., 24-48 hours), often with continuous stirring. This process is typically repeated 2-3 times with fresh solvent to ensure exhaustive extraction.
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator. This yields a concentrated crude extract. The rationale for using reduced pressure is to evaporate the solvent at a lower temperature, preventing thermal degradation of the target compounds.
More advanced methods like pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE) can also be employed for higher efficiency and selectivity.[19][21]
Isolation and Characterization Techniques
The crude extract is a complex mixture. Isolating individual compounds requires chromatographic techniques, and their structures are elucidated using spectroscopy.
Table 2: Comparison of Key Analytical Techniques for Bromophenol Characterization
Technique
Principle
Application in BP Research
Strengths
Limitations
Reference(s)
HPLC-UV/PDA
Differential partitioning between a stationary and mobile phase; detection by UV-Vis absorbance.
Quantification and purification of known BPs. Purity assessment of isolated fractions.
Brominated phenolic compounds from marine sources represent a compelling frontier in natural product chemistry and drug development. Their unique biosynthesis, mediated primarily by vanadium-dependent haloperoxidases in algae and distinct pathways in bacteria, yields a rich tapestry of structurally diverse and biologically active molecules. Understanding these natural origins and biosynthetic routes is fundamental to unlocking their full potential. As analytical techniques become more sensitive and genomic data more accessible, the rate of discovery of new BPs is set to accelerate. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and ultimately harness these potent marine metabolites for the development of next-generation therapeutics.
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Osborne, D., et al. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 2(10), e00181. Retrieved from [Link]
Lin, K., et al. (2016). Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). Chemosphere, 155, 127-134. Retrieved from [Link]
Wang, J., et al. (2022). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. ResearchGate. Retrieved from [Link]
Zhang, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(25), 6949-6971. Retrieved from [Link]
Li, X., et al. (2021). Regioselective bromination of phenols. ResearchGate. Retrieved from [Link]
Legler, J., et al. (2006). Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). Toxicology, 217(2-3), 219-228. Retrieved from [Link]
Herrero, M., et al. (2013). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Retrieved from [Link]
Gáspár, A., & Andrási, M. (2002). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. ResearchGate. Retrieved from [Link]
Barciela, P., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Retrieved from [Link]
Abosheasha, M. A., et al. (2021). Extraction of phenolic compounds: A review. Journal of King Saud University - Science, 33(8), 101628. Retrieved from [Link]
Salehi, B., et al. (2025). A Review of Phenolic Compounds: From Biosynthesis and Ecological Roles to Human Health and Nutrition. ResearchGate. Retrieved from [Link]
Fernández-Ochoa, Á., et al. (2023). Characterisation and Quantification of Phenolic Compounds in Honeys from Sierra Nevada (Granada). MDPI. Retrieved from [Link]
Sanches, V. L. D. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Retrieved from [Link]
D'Souza, R. N., & El-Khouri, R. J. (2021). US11548845B2 - Methods of isolating phenols from phenol-containing media. Google Patents.
Seo, H. S., & Lee, S. (2009). Isolation and Characterization of Natural Antioxidants and Value-added Uses. Retrieved from [Link]
Julaeha, E., et al. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Retrieved from [Link]
Gilbert, E. E. (1970). US3546302A - Process for brominating phenols. Google Patents.
Historical literature review of 3,5-Dibromo-2,4-dihydroxybenzoic acid
An In-Depth Technical Guide to the Historical Literature of 3,5-Dibromo-2,4-dihydroxybenzoic Acid For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Historical Literature of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive historical and technical review of 3,5-dibromo-2,4-dihydroxybenzoic acid. This guide delves into its discovery, synthesis, and characterization, underpinned by field-proven insights and a commitment to scientific integrity.
Introduction
3,5-Dibromo-2,4-dihydroxybenzoic acid is a halogenated derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid).[1] Its molecular structure, featuring a benzoic acid core with two bromine atoms and two hydroxyl groups, makes it a subject of interest in organic synthesis and medicinal chemistry. The strategic placement of bromine atoms and hydroxyl groups on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide traces the scientific journey of this compound from its early mentions in the chemical literature to its modern context.
Historical Perspective and Discovery
The history of 3,5-dibromo-2,4-dihydroxybenzoic acid is intrinsically linked to the study of resorcinol and its derivatives, a prominent area of organic chemistry research in the late 19th and early 20th centuries. Early investigations into the bromination of 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid) invariably noted the formation of a dibrominated product.[2] These initial studies laid the groundwork for understanding the reactivity of the resorcinol ring system, which is highly activated towards electrophilic substitution due to the two electron-donating hydroxyl groups.
Early synthetic chemists, such as Zehenter (1881, 1887) and von Hemmelmayr, explored the reactions of resorcinol derivatives, contributing to the foundational knowledge of these compounds.[2] While a specific date for the first isolation and characterization of pure 3,5-dibromo-2,4-dihydroxybenzoic acid is not clearly documented in the readily available literature, its existence as a direct and often unavoidable product of the bromination of 2,4-dihydroxybenzoic acid has been long established.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for 3,5-dibromo-2,4-dihydroxybenzoic acid is presented below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.[3]
Spectroscopic data for 3,5-dibromo-2,4-dihydroxybenzoic acid is not extensively reported in the provided search results. However, data for closely related compounds such as 3,5-dibromo-4-hydroxybenzoic acid are available through resources like the NIST WebBook, which includes IR and mass spectrometry data.[5][6] Researchers working with the title compound would typically rely on standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for structural confirmation. The expected spectra would show characteristic signals for the aromatic proton, the hydroxyl groups, the carboxylic acid proton, and the carbon atoms of the substituted benzene ring.
Synthesis and Experimental Protocols
The primary and most historically significant method for the synthesis of 3,5-dibromo-2,4-dihydroxybenzoic acid is the direct electrophilic bromination of 2,4-dihydroxybenzoic acid.
Causality Behind the Experimental Choice
The choice of 2,4-dihydroxybenzoic acid as the starting material is logical due to the high activation of the benzene ring by the two hydroxyl groups at positions 2 and 4. These groups are ortho-, para-directing, making positions 3 and 5 highly susceptible to electrophilic attack. The presence of the deactivating carboxyl group has a lesser influence compared to the powerful activating effect of the hydroxyls. Glacial acetic acid is a common solvent as it is polar enough to dissolve the starting material and is relatively inert to bromine under the reaction conditions.
Detailed Step-by-Step Methodology: Bromination of 2,4-Dihydroxybenzoic Acid
The following protocol is based on established procedures for the bromination of dihydroxybenzoic acids.[2]
Materials:
2,4-dihydroxybenzoic acid (β-resorcylic acid)
Glacial acetic acid
Bromine
Reaction flask (e.g., 1-L three-necked flask)
Mechanical stirrer
Dropping funnel
Ice bath
Procedure:
Dissolution of Starting Material: In a suitable reaction flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid. Gentle warming (e.g., to 45°C) may be required to achieve a complete solution.[2]
Cooling: Cool the solution to a temperature of 30-35°C. This temperature control is crucial to manage the exothermicity of the reaction and prevent unwanted side reactions.[2]
Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.
Addition of Bromine: While stirring the 2,4-dihydroxybenzoic acid solution vigorously, add the bromine solution dropwise from the dropping funnel over a period of approximately one hour. Maintain the reaction temperature between 30-35°C throughout the addition.[2]
Reaction Completion: After the addition is complete, continue stirring the mixture for a designated period to ensure the reaction goes to completion. The product, 3,5-dibromo-2,4-dihydroxybenzoic acid, often precipitates from the reaction mixture upon formation.
Isolation and Purification: The product can be isolated by filtration. Washing the crude product with cold glacial acetic acid and then with a non-polar solvent like hexane can help remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system. It is noted in historical procedures that this dibrominated acid is invariably present in such reactions.[2]
Workflow Diagram
Caption: Synthetic workflow for 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Derivatives and Potential Applications
While 3,5-dibromo-2,4-dihydroxybenzoic acid itself is not widely cited for specific applications, its structural motifs are present in more complex molecules with significant biological activities. For instance, related compounds like 3,5-dihydroxy-4-bromobenzoic acid are valuable intermediates in the manufacturing of dyes and pharmaceuticals.[7]
More recently, derivatives such as 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone have been used as precursors to synthesize chalcones and flavones.[8] These resulting compounds have been investigated for their potential as dual α-glucosidase and α-amylase inhibitors, which are relevant targets for the management of type 2 diabetes mellitus.[8] Furthermore, some of these derivatives have shown antigrowth effects on human breast and lung cancer cell lines.[8] This highlights the importance of the dibrominated dihydroxy-substituted phenyl ring as a scaffold in medicinal chemistry.
Conclusion
3,5-Dibromo-2,4-dihydroxybenzoic acid is a classic example of a fine chemical whose origins are rooted in the fundamental explorations of aromatic chemistry. While its direct applications are not extensively documented, its role as an intermediate and a structural component in biologically active molecules is of considerable interest. The historical literature provides a clear and straightforward path to its synthesis via the electrophilic bromination of β-resorcylic acid. For contemporary researchers, this compound and its derivatives represent a potentially rich scaffold for the development of novel therapeutic agents, building upon a century of chemical knowledge.
Synthesis and Characterization of 3,5-Dibromo-2,4-dihydroxybenzoic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary The functionalization of resorcinol derivatives remains a cornerstone of modern medicinal chemistry and advanced materials science. Specifically, 3,5-dibromo-2,4-dihydroxybenzoic acid is a highly versat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of resorcinol derivatives remains a cornerstone of modern medicinal chemistry and advanced materials science. Specifically, 3,5-dibromo-2,4-dihydroxybenzoic acid is a highly versatile, electron-rich aromatic scaffold. Its unique substitution pattern provides an optimal balance of hydrogen-bond donating/accepting capabilities and halogen-bonding potential. This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis, isolation, and characterization of this core scaffold, alongside its downstream derivatization into potent pharmaceutical agents, such as RNA demethylase (FTO) inhibitors.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 3,5-dibromo-2,4-dihydroxybenzoic acid relies on the electrophilic aromatic substitution (EAS) of 2,4-dihydroxybenzoic acid (β-resorcylic acid). As an application scientist, it is critical to understand the electronic microenvironment of this starting material to control regioselectivity and prevent degradation.
Synergistic Directing Effects: The hydroxyl groups at C2 and C4 are strongly activating and ortho/para-directing via resonance (
π
-donation). Conversely, the carboxylic acid at C1 is deactivating and meta-directing via induction and resonance. These effects synergistically activate the C3 and C5 positions.
Kinetic vs. Thermodynamic Control: Bromination initially occurs at the less sterically hindered C5 position. Driving the reaction to the dibromo derivative requires a stoichiometric excess of the halogenating agent and sufficient reaction time to overcome the steric hindrance at C3.
The Decarboxylation Pitfall (Causality of Temperature Control): The introduction of two bulky, electron-withdrawing bromine atoms onto an already electron-rich ring significantly lowers the activation energy for protodecarboxylation. If the reaction temperature exceeds 40–50 °C, the target acid will spontaneously degrade into 2,4-dibromoresorcinol 1. Thus, strict cryogenic or ambient temperature control is a Critical Process Parameter (CPP).
Fig 1: Reaction pathway and competing thermal decarboxylation in the synthesis of the dibromo target.
To ensure reproducibility and high yield, two distinct methodologies are provided. Protocol A utilizes classical conditions, while Protocol B utilizes milder, modern conditions optimized for sensitive downstream applications.
Protocol A: Classical Di-Bromination via Molecular Bromine
This method is highly scalable but requires rigorous quenching to prevent oxidative side reactions.
Causality: Acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate via hydrogen bonding while moderating the extreme reactivity of molecular bromine.
Temperature Modulation: Cool the suspension to 10–15 °C using a water/ice bath.
Electrophilic Addition: Prepare a solution of
Br2
(2.1 eq, 105 mmol) in glacial acetic acid (2 volumes). Add this dropwise to the suspension over 1.5 hours.
Self-Validation: The reaction is self-indicating. The mixture will transition from a suspension to a clear solution as the monobromo intermediate forms, followed by the precipitation of the dibromo product. The persistence of a faint orange/red tint indicates the saturation of the aromatic ring.
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing sodium thiosulfate (0.1 eq).
Causality: Thiosulfate instantly reduces unreacted
Br2
to inert bromide ions, preventing oxidative degradation of the phenol groups during isolation.
Isolation: Filter the resulting off-white precipitate under vacuum, wash with copious amounts of cold water to remove residual acetic acid, and recrystallize from aqueous ethanol.
This protocol, recently utilized in the synthesis of advanced antileukemia agents 2, provides a steady-state concentration of electrophilic bromine, minimizing the risk of decarboxylation.
Solvation: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.
Halogenation: Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes.
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.
Self-Validation: Monitor via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1 with 1% Formic Acid). The complete disappearance of the starting material and the monobromo intermediate validates reaction completion.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with brine (5x) to partition the succinimide byproduct and DMF into the aqueous layer. Dry the organic layer over
Na2SO4
and concentrate in vacuo (Yield: ~77%).
Physicochemical & Spectroscopic Characterization
Accurate characterization is required to confirm that the carboxylic acid moiety has not been lost to thermal degradation. The following table summarizes the quantitative and spectroscopic data expected for the pure 3,5-dibromo-2,4-dihydroxybenzoic acid scaffold.
Parameter
Value / Observation
Analytical Significance
Yield (NBS Method)
77%
Demonstrates high efficiency with minimal oxidative degradation 2.
Melting Point
~195–200 °C (dec.)
Decomposes via rapid decarboxylation near its melting point; indicative of the electron-rich, sterically strained core.
1H NMR (DMSO-d6)
δ
~7.95 (s, 1H)
Confirms complete substitution at C3 and C5; the C6 proton is the only remaining aromatic signal.
1H NMR (DMSO-d6)
δ
10.5–11.5 (br s, 2H)
Confirms the retention of both phenolic hydroxyl groups (no over-oxidation to quinones).
13C NMR (DMSO-d6)
δ
~96.2, 98.5 (C-Br)
The characteristic "heavy-atom effect" induces an upfield shift, confirming halogenation at C3 and C5.
FT-IR (ATR)
1650–1680 cm⁻¹ (C=O)
Validates the retention of the carboxylic acid moiety, proving decarboxylation did not occur.
Derivatization and Pharmaceutical Applications
The 3,5-dibromo-2,4-dihydroxybenzoic acid core is not merely an endpoint, but a highly programmable intermediate for drug discovery and materials synthesis.
Esterification (Haloarene Precursors): Reaction with methanol and a catalytic amount of sulfuric acid yields methyl 3,5-dibromo-2,4-dihydroxybenzoate. This blocks the carboxylic acid from participating in unwanted side reactions, allowing the aryl bromides to be utilized in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) 3.
Acylhydrazone Formation (FTO Inhibitors): Recent breakthroughs in oncology have utilized this specific scaffold to target the fat mass and obesity-associated (FTO) protein, an RNA demethylase implicated in leukemia. By condensing the acid (or its derivatives) into an acylhydrazone scaffold, researchers discovered that the 3,5-dibromo-2,4-dihydroxybenzyl fragment forms critical, high-affinity hydrogen bonds with the Arg316 and Ser318 residues within the FTO active site, while simultaneously coordinating with the active-site metal 2.
Fig 2: Downstream derivatization workflow mapping the core scaffold to pharmaceutical applications.
References
Source: Organic Syntheses (orgsyn.org)
Title: Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity
Source: ACS Publications
URL
Developing and Validating a Robust HPLC Method for the Quantification of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note provides a comprehensive, in-depth guide for the development and validation of a precise, accurate, and r...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a comprehensive, in-depth guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dibromo-2,4-dihydroxybenzoic acid. This document moves beyond a simple protocol, offering a detailed rationale for methodological choices, grounded in established analytical chemistry principles and regulatory expectations. The protocols herein are designed to be self-validating, ensuring compliance with rigorous scientific standards and providing a clear pathway for researchers in pharmaceutical development and quality control.
Introduction: The Analytical Imperative
3,5-Dibromo-2,4-dihydroxybenzoic acid is a halogenated phenolic compound. As with many brominated organic molecules, it serves as a potential building block in medicinal chemistry and organic synthesis. The precise quantification of such compounds is critical for ensuring the purity of synthetic intermediates, determining the concentration of active pharmaceutical ingredients (APIs), and conducting stability studies.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity for the analysis of complex mixtures.[1][2] The development of a reliable HPLC method, however, is not merely procedural; it is a systematic investigation to establish a method that is fit for its intended purpose. This guide details that systematic process, culminating in a fully validated method that meets the stringent requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]
Foundational Strategy: Analyte-Centric Method Development
A robust method begins with a thorough understanding of the analyte. The physicochemical properties of 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS No: 3147-46-4) dictate the optimal chromatographic conditions.[5]
Structure and Functional Groups: The molecule possesses two acidic phenolic hydroxyl groups and one carboxylic acid group. The pKa of these groups is the single most critical factor influencing retention and peak shape in reversed-phase HPLC.
Solubility: The compound is reported to be soluble in organic solvents like methanol and ethanol.[6] This informs the choice of diluent for standard and sample preparation.
UV Absorbance: As a substituted benzoic acid, the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice.
The core principle of our method development is to suppress the ionization of the carboxylic acid and phenolic groups to achieve optimal retention and symmetrical peak shape on a reversed-phase column. According to established chromatographic theory, the pH of the mobile phase should be adjusted to be at least 1-2 pH units below the pKa of the acidic analyte.[3] This ensures the analyte is in its neutral, non-ionized form, which enhances its interaction with the nonpolar stationary phase.
Chromatographic Method Protocol
This protocol outlines the optimized conditions for the quantification of 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Equipment and Reagents
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for its versatility and proven performance with phenolic compounds.[7]
Reagents:
3,5-Dibromo-2,4-dihydroxybenzoic acid reference standard (purity ≥98%)
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. (Add 1 mL of formic acid to 1 L of HPLC-grade water).
Mobile Phase B: Acetonitrile.
Scientist's Note: Formic acid is chosen as the mobile phase modifier because it effectively lowers the pH to suppress analyte ionization and is volatile, making it compatible with mass spectrometry (MS) if future hyphenation is desired.[8]
Sample/Standard Diluent: Methanol or a Methanol/Water (50:50, v/v) mixture.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Determined via UV Scan (typically ~254 nm or 280 nm for phenolic acids)
Injection Volume
10 µL
Rationale for Gradient Elution: A gradient is selected to ensure that any potential impurities with different polarities are eluted effectively while providing a sharp, well-resolved peak for the main analyte, leading to a more efficient analysis time compared to isocratic methods.[9]
The Validation Framework: Proving Method Reliability
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][4] The following protocols are based on the ICH Q2(R2) guidelines.[10][11]
Workflow for HPLC Method Development and Validation
Caption: A structured workflow from initial requirements to a fully validated HPLC method.
Specificity
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from diluents, impurities, or degradation products.
Protocol:
Inject the diluent (blank) to ensure no peaks co-elute with the analyte.
Prepare a placebo sample (a mixture of all formulation components except the analyte) and inject it to confirm the absence of interfering peaks.
If available, inject known impurities to demonstrate separation from the main analyte peak.
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are resolved from the analyte peak.
Acceptance Criteria: The analyte peak must be pure and free from co-elution with any other component. Peak purity analysis using a PDA detector should yield a purity angle less than the purity threshold.
Linearity and Range
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
Analyze the prepared calibration standards (e.g., from 1 µg/mL to 100 µg/mL) in triplicate.
Plot a graph of the mean peak area versus the corresponding concentration.
Perform a linear regression analysis on the data.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.
Concentration (µg/mL)
Mean Peak Area (n=3)
1.0
Example: 15,230
5.0
Example: 76,150
10.0
Example: 151,980
25.0
Example: 380,500
50.0
Example: 760,200
100.0
Example: 1,525,100
Regression Results
r² = 0.999X, y = mX + c
Accuracy
Purpose: To demonstrate the closeness of the measured value to the true value. It is typically assessed by spike recovery.
Protocol:
Prepare a placebo sample.
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each level and analyze them.
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
40.0
Example: 39.8
Example: 99.5%
100%
50.0
Example: 50.3
Example: 100.6%
120%
60.0
Example: 59.5
Example: 99.2%
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (Signal-to-Noise Approach):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
Inject six replicates at the determined LOQ concentration to confirm that the precision (%RSD) meets the acceptance criteria (typically ≤ 10%).
Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 and acceptable precision for LOQ.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary key parameters one at a time, such as:
Flow Rate (e.g., ± 0.1 mL/min)
Column Temperature (e.g., ± 5 °C)
Mobile Phase pH (e.g., ± 0.2 units)
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Acceptance Criteria: System suitability parameters must remain within their predefined limits for all tested variations, demonstrating the method's reliability during routine use.
Interdependence of Core Validation Parameters
Caption: Relationship between core validation parameters, demonstrating their interconnected nature.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of 3,5-Dibromo-2,4-dihydroxybenzoic acid. By grounding the method development in the physicochemical properties of the analyte and rigorously validating its performance against ICH guidelines, this work establishes a high degree of confidence in the generated analytical data. This method is suitable for routine use in quality control, stability testing, and various research and development applications, ensuring data integrity and scientific rigor.
References
Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology.
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025). LCGC International.
A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Food Research International.
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. (2021). ResearchGate.
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences.
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals.
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
Determination of Phthalic Acid, 2-(3',5'-Dibromo-2',4'-Dihydroxybenzoyl) Benzoic Acid, and Tribromoresorcinol in the Color Additives D&C Red No. 21, D&C Red No. 22 (Eosin Y), and Their Lakes Using UHPLC. (2019). Journal of AOAC INTERNATIONAL. Available at: [Link]
Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies.
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
Validation of Analytical Procedure Q2(R2). (2022). International Council for Harmonisation. Available at: [Link]
A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. (2025). BenchChem.
A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (2025). BenchChem.
5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). PubChem. Available at: [Link]
Advanced Structural Elucidation Protocol: 1H and 13C NMR Assignment of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
Introduction & Scientific Scope 3,5-Dibromo-2,4-dihydroxybenzoic acid (C7H4Br2O4) is a highly functionalized halogenated building block[1]. Recently, it has gained significant prominence as a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Scope
3,5-Dibromo-2,4-dihydroxybenzoic acid (C7H4Br2O4) is a highly functionalized halogenated building block[1]. Recently, it has gained significant prominence as a critical intermediate in the synthesis of novel RNA demethylase FTO inhibitors, which exhibit potent antileukemia activity[2]. Due to its dense substitution pattern, confirming the precise regiochemistry of the bromine and hydroxyl groups is a strict requirement for quality control in drug development workflows.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the
1
H and
13
C resonances of this molecule. Rather than relying solely on 1D chemical shift predictions, this guide emphasizes a causality-driven approach using 2D HMBC to establish absolute structural proof.
Experimental Design & Causality Matrix
The Analytical Challenge:
The molecule contains only a single aromatic proton (H-6). While the
1
H NMR spectrum is exceptionally simple, the
13
C NMR spectrum presents six distinct quaternary carbons with highly similar electronic environments. Relying on 1D
13
C data alone introduces unacceptable ambiguity, particularly when differentiating the two brominated carbons (C-3 and C-5) or the two phenolic carbons (C-2 and C-4).
The Solution:
To create a self-validating system, we utilize the solitary H-6 proton as an internal "radar." By mapping its 2-bond (
2J
) and 3-bond (
3J
) scalar couplings to the surrounding carbon backbone via HMBC (Heteronuclear Multiple Bond Correlation), we can definitively assign every quaternary carbon without relying on empirical guesswork.
Figure 1: Comprehensive NMR acquisition and assignment workflow for structural elucidation.
Step-by-Step Methodologies
Sample Preparation Protocol
Proper solvent selection is the most critical variable in this protocol.
Weighing : Accurately weigh 15–20 mg of 3,5-dibromo-2,4-dihydroxybenzoic acid[3].
Solvent Selection : Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality Insight: DMSO-
d6
is chosen over CDCl
3
not only for solubility but for its hydrogen-bonding capabilities. DMSO disrupts intermolecular H-bonds while preserving the strong intramolecular H-bond between the C-2 hydroxyl and the C-1 carbonyl. This allows the exchangeable protons to be observed as distinct, highly deshielded singlets rather than exchanging into the baseline.
Transfer : Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum sample depth of 4 cm to guarantee optimal magnetic shimming.
NMR Acquisition Parameters
Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe at 298 K.
Experiment
Pulse Sequence
Scans (NS)
Relaxation Delay (D1)
Purpose / Causality
1
H 1D
zg30
16
2.0 s
Identify the single H-6 proton and exchangeable -OH/-COOH protons.
13
C 1D
zgpg30
1024
2.0 s
Map all 7 carbon environments. High scans needed for quaternary carbons.
HSQC
hsqcedetgpsisp2.2
4
1.5 s
Correlate H-6 to C-6 (
1J
coupling) to establish the starting point.
HMBC
hmbcgplpndqf
8
1.5 s
Map quaternary carbons via
2J
and
3J
long-range couplings.
Data Interpretation & Structural Logic
1
H NMR Analysis
The
1
H NMR spectrum is defined by extreme simplicity due to the pentasubstituted nature of the benzene ring.
H-6 (Aromatic Core) : Appears as a sharp singlet at ~7.95 ppm. It is heavily deshielded by the electron-withdrawing inductive effects of the ortho-carboxyl group and the ortho-bromine atom.
Exchangeable Protons : The C-2 hydroxyl proton typically appears highly deshielded (>11.0 ppm) due to the aforementioned intramolecular hydrogen bond. The C-4 hydroxyl and C-1 carboxyl protons appear as broad singlets around 10.8 ppm and 13.2 ppm, respectively.
13
C and HMBC Self-Validating Assignment
The assignment of the carbon backbone relies on substituent effects, which are then rigorously proven by HMBC interactions[2].
Differentiating C-3 and C-5 (The Brominated Carbons) : Both carbons experience the "heavy atom effect" of bromine, shifting them upfield. However, C-3 is ortho to two electron-donating hydroxyl groups (C-2, C-4), making it significantly more shielded (~100.5 ppm) than C-5 (~106.1 ppm), which is ortho to only one hydroxyl group.
HMBC Validation : H-6 exhibits
3J
couplings to C-2, C-4, and C-7 (carbonyl), and
2J
couplings to C-1 and C-5. Crucially, H-6 is four bonds away from C-3. Because
4J
couplings are virtually invisible in standard HMBC experiments, C-3 is unambiguously identified as the only aromatic carbon lacking an HMBC cross-peak with H-6 .
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions from the H-6 proton.
Summary of Quantitative NMR Data
Note: The chemical shifts provided below are representative predictive models based on empirical substituent effects for this scaffold in DMSO-
d6
, designed to guide the validation process.
Table 1: Consolidated
1
H and
13
C NMR Assignments
Position
1
H Shift (ppm)
Multiplicity
13
C Shift (ppm)
Carbon Type
HMBC from H-6
Assignment Logic
1
-
-
110.5
Quaternary
2J
Shielded by ortho/para OH groups.
2
11.50
s (br)
160.1
C-OH
3J
Highly deshielded by attached oxygen.
3
-
-
100.5
C-Br
None
Heavy atom effect; lacks HMBC to H-6.
4
10.80
s (br)
165.2
C-OH
3J
Deshielded by attached oxygen.
5
-
-
106.1
C-Br
2J
Heavy atom effect; confirmed by
2J
HMBC.
6
7.95
s (1H)
134.6
CH
-
Confirmed by HSQC correlation to H-6.
7
13.20
s (br)
171.5
C=O
3J
Carboxylic acid carbonyl.
References
Source: uni.
Source: ACS Publications (Journal of Medicinal Chemistry, 2025)
Application Notes and Protocols: Synthesis of Novel Heterocycles from 3,5-Dibromo-2,4-dihydroxybenzoic Acid
Introduction In the landscape of modern drug discovery and materials science, the development of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast number of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and materials science, the development of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. 3,5-Dibromo-2,4-dihydroxybenzoic acid is a highly functionalized aromatic compound that serves as an exceptionally versatile starting material for the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern—featuring two hydroxyl groups, a carboxylic acid, and two bromine atoms—provides multiple reactive sites for strategic chemical modifications.
The electron-rich resorcinol core, further activated by two hydroxyl groups, is primed for electrophilic substitution and condensation reactions. The carboxylic acid and hydroxyl moieties are ideal handles for intramolecular cyclizations to form oxygen-containing heterocycles. Furthermore, the bromine atoms can be retained to modulate the biological activity of the final compounds or can serve as anchor points for post-synthetic modifications via cross-coupling reactions, enabling the construction of complex molecular libraries.
This technical guide provides detailed protocols and the underlying scientific rationale for the application of 3,5-Dibromo-2,4-dihydroxybenzoic acid and its key derivatives in the synthesis of three important classes of heterocycles: coumarins, benzofurans, and chromones.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for 3,5-Dibromo-2,4-dihydroxybenzoic acid is presented below for identification and characterization purposes.
Property
Value
Reference
Molecular Formula
C₇H₄Br₂O₄
Molecular Weight
311.92 g/mol
CAS Number
3147-46-4
Appearance
Solid
-
Predicted XlogP
2.7
Structural Versatility of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
The strategic positioning of functional groups on the benzene ring makes this molecule a powerful synthon for building heterocyclic systems.
Reactive sites on 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Synthesis of Substituted Coumarins via Pechmann Condensation
Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in many plants and are known for their significant pharmacological properties, including anticoagulant and anti-inflammatory activities.[1] The Pechmann condensation is a classic and highly effective method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[2][3]
Scientific Rationale & Causality
For the synthesis of 6,8-dibromo-5,7-dihydroxycoumarin derivatives, 3,5-Dibromo-2,4-dihydroxybenzoic acid can be utilized. However, the carboxylic acid group is deactivating and can interfere with the electrophilic aromatic substitution step of the Pechmann reaction. A more efficient strategy involves the initial decarboxylation of the starting material to yield 4,6-dibromoresorcinol, which is a highly activated phenol and an excellent substrate for this condensation.
The mechanism proceeds via an initial acid-catalyzed transesterification between the phenol and the β-ketoester.[1][2] This is followed by an intramolecular Friedel-Crafts-type reaction (hydroxyalkylation) where the activated aromatic ring attacks the ketone carbonyl. Finally, an acid-catalyzed dehydration yields the aromatic coumarin ring system. Strong Brønsted acids like sulfuric acid or solid acid catalysts are typically employed to drive all steps of the reaction.[4]
Experimental Workflow: Pechmann Condensation
Workflow for the synthesis of coumarins.
Protocol 1: Synthesis of 6,8-Dibromo-7-hydroxy-5-methoxy-4-methylcoumarin
This protocol outlines a two-step synthesis starting from a derivative of the title compound for clarity of the Pechmann condensation.
Step 1: Preparation of 4,6-Dibromo-5-methoxyresorcinol (Intermediate)
(This intermediate is proposed from a logical derivatization and decarboxylation of the title compound).
Step 2: Pechmann Condensation
Materials:
4,6-Dibromo-5-methoxyresorcinol (1.0 eq)
Ethyl acetoacetate (1.2 eq)
Concentrated Sulfuric Acid (H₂SO₄)
Ethanol
Ice-water bath
Procedure:
In a round-bottom flask, carefully add concentrated sulfuric acid (e.g., 20 mL) and cool it to 0-5 °C in an ice-water bath.
To the cold, stirred acid, add 4,6-Dibromo-5-methoxyresorcinol (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
Once the phenol has dissolved, add ethyl acetoacetate (1.2 eq) dropwise to the mixture, maintaining the low temperature.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
A solid precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
Purify the crude product by recrystallization from ethanol to yield the final coumarin derivative.
Synthesis of Substituted Benzofurans
Benzofuran derivatives are prevalent in many natural products and are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties.[5][6] A common and effective method for their synthesis involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization and dehydration.[7]
Scientific Rationale & Causality
To apply this strategy to 3,5-Dibromo-2,4-dihydroxybenzoic acid, the carboxylic acid group should first be protected, typically as a methyl or ethyl ester, to prevent it from interfering with the base-catalyzed alkylation step. The resulting ester possesses two phenolic hydroxyl groups. Selective alkylation can be challenging, but under controlled conditions, one of the hydroxyl groups can be reacted with an α-haloketone like chloroacetone in the presence of a weak base such as potassium carbonate.
The resulting α-aryloxyketone intermediate is then subjected to acid- or base-catalyzed intramolecular cyclization. This step involves the formation of a five-membered ring through the attack of the aromatic ring onto the ketone carbonyl, followed by dehydration to form the furan ring.
Experimental Workflow: Benzofuran Synthesis
Workflow for the synthesis of benzofurans.
Protocol 2: Synthesis of a 5,7-Dibromo-4,6-dihydroxy-2-methylbenzofuran Derivative
Step 1: Esterification of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
Reflux the starting acid in methanol with a catalytic amount of sulfuric acid to produce Methyl 3,5-dibromo-2,4-dihydroxybenzoate.
Step 2: O-Alkylation and Cyclization
Materials:
Methyl 3,5-dibromo-2,4-dihydroxybenzoate (1.0 eq)
Chloroacetone (1.1 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
Dry Acetone
Polyphosphoric Acid (PPA) or Eaton's Reagent
Procedure:
In a round-bottom flask, combine Methyl 3,5-dibromo-2,4-dihydroxybenzoate (1.0 eq), chloroacetone (1.1 eq), and anhydrous K₂CO₃ (2.5 eq) in dry acetone.
Reflux the mixture with vigorous stirring for 24 hours. Monitor the reaction by TLC to confirm the formation of the α-aryloxyketone intermediate.
After cooling, filter off the potassium carbonate and wash it with acetone.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.
To the crude α-aryloxyketone, add a dehydrating agent such as Polyphosphoric Acid (PPA).
Heat the mixture at 80-100 °C for 2-4 hours to induce cyclization.
Cool the reaction mixture and carefully add it to ice-water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the final benzofuran product using column chromatography on silica gel.
Synthesis of Substituted Chromones
Chromones (4H-1-benzopyran-4-ones) and their derivatives are a significant class of oxygen-containing heterocycles with a wide array of biological activities.[8] A key precursor for many chromone syntheses is the corresponding 2-hydroxyacetophenone.[9] Therefore, a practical route from 3,5-Dibromo-2,4-dihydroxybenzoic acid involves its conversion into the key intermediate, 3,5-dibromo-2,4-dihydroxyacetophenone.
Scientific Rationale & Causality
The conversion of a benzoic acid to an acetophenone is a non-trivial step. However, the target 3,5-dibromo-2,4-dihydroxyacetophenone can be synthesized by the direct bromination of commercially available 2,4-dihydroxyacetophenone.[10] This acetophenone is a perfect starting point for various chromone-forming reactions.
One of the most effective methods is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone intermediate which, upon acid-catalyzed cyclization, yields the chromone ring. This method is often high-yielding and avoids the harsh conditions of some classical methods.[11]
Experimental Workflow: Chromone Synthesis
Workflow for the synthesis of chromones.
Protocol 3: Synthesis of 6,8-Dibromo-5,7-dihydroxychromone
Step 1: Synthesis of 3,5-Dibromo-2,4-dihydroxyacetophenone
Materials:
2,4-Dihydroxyacetophenone (1.0 eq)
Potassium Bromate (KBrO₃) and Potassium Bromide (KBr) or N-Bromosuccinimide (NBS)
Acetic Acid/Phosphoric Acid mixture
Ethanol/Methanol
Procedure:
This synthesis is based on a patented procedure.[10] Dissolve 2,4-dihydroxyacetophenone in a mixture of ethanol, acetic acid, and phosphoric acid.
Slowly add the brominating agent (e.g., a solution of KBrO₃ and KBr) while maintaining the temperature between 50-70 °C.
Stir for 1-5 hours until the reaction is complete (monitored by TLC).
Precipitate the product by adding water to the reaction mixture.
Filter the solid, wash with an ethanol-water mixture, and dry to obtain 3,5-dibromo-2,4-dihydroxyacetophenone.
In a round-bottom flask, suspend 3,5-dibromo-2,4-dihydroxyacetophenone (1.0 eq) in toluene.
Add DMF-DMA (3.0 eq) to the suspension.
Heat the mixture to reflux for 3-6 hours. During this time, the intermediate enaminone is formed.
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
Dissolve the crude residue in ethanol and add a catalytic amount of concentrated HCl.
Heat the acidic solution to reflux for 1-2 hours to induce cyclization.
Cool the solution and add water to precipitate the crude chromone product.
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
3,5-Dibromo-2,4-dihydroxybenzoic acid and its close derivatives are powerful and versatile precursors for the synthesis of a variety of medicinally relevant heterocycles. By leveraging classic organic reactions such as the Pechmann condensation, intramolecular cyclizations, and enaminone-based ring closures, researchers can efficiently construct substituted coumarins, benzofurans, and chromones. The presence of bromine atoms in the final structures provides opportunities for further diversification through modern cross-coupling chemistry, making this starting material an invaluable tool for building molecular complexity and exploring new chemical space in drug discovery and development.
References
Ghosh, S. (n.d.). One-Pot Synthesis of Coumarin Derivatives. SciSpace. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
Bojic, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(2), 285. [Link]
Gomes, C. M., et al. (2018). First intramolecular Diels–Alder reactions using chromone derivatives: synthesis of chromeno[3,4-b]xanthones and 2-(benzo[c]chromenyl)chromones. New Journal of Chemistry, 42(5), 3343-3351. [Link]
Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. [Link]
Iqbal, M. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728-20752. [Link]
Wang, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27383. [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Deshmukh, N., et al. (2012). 3',5'-Dibromo-2',4'-dihydroxy Substituted Chalcones: Synthesis and in vitro Trypanocidal Evaluation. Organic Chemistry International. [Link]
Kumar, S., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4). [Link]
Nandy, S., et al. (2012). Synthesis of novel coumarin derivatives and its biological evaluations. European Journal of Experimental Biology, 2(4), 899-908. [Link]
Kumar, D., et al. (2013). Design, Synthesis and Pharmacological Evaluation of Chromenones and Related Analogues. International Journal of Pharmaceutical Sciences and Research, 4(11), 4356-4361. [Link]
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 903-914. [Link]
Wang, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27366-27383. [Link]
Shreenivas, M. T., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 638-644. [Link]
Kumar, A., & Kumar, S. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. [Link]
CN103044231A. (2013). Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
Sharma, P., & Kumar, A. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-336. [Link]
Singh, R., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. International Journal of Health Sciences, 6(S1), 3465-3482. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]
Heravi, M. M., et al. (2006). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Journal of the Chinese Chemical Society, 53(2), 435-437. [Link]
Jadhav, N. H., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 6(39), 25301-25313. [Link]
Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Synlett. [Link]
Singh, F. V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(2). [Link]
Marques, N. (2021). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 121(23), 14319-14383. [Link]
Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-2,4-dihydroxybenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide on the application of 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS No: 3147-46-4) as a pivotal star...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the application of 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS No: 3147-46-4) as a pivotal starting material in the synthesis of complex organic molecules targeted for pharmaceutical use. The inherent structural features of this precursor—a carboxylic acid for amide or ester formation, two hydroxyl groups for etherification, and two bromine atoms for cross-coupling reactions—render it an exceptionally versatile scaffold. We present the fundamental principles, safety protocols, and a detailed experimental workflow for a representative amide coupling reaction, a cornerstone transformation in medicinal chemistry. The causality behind experimental choices is elucidated to empower researchers with a deep, functional understanding of the synthetic process.
Introduction: The Strategic Value of the Precursor
3,5-Dibromo-2,4-dihydroxybenzoic acid is a poly-functionalized aromatic compound whose value in drug discovery lies in its pre-configured arrangement of reactive sites. The electron-withdrawing nature of the bromine and carboxylic acid groups, contrasted with the electron-donating hydroxyl groups, creates a unique electronic landscape that can be exploited for selective chemical modifications. This allows for the systematic construction of molecular complexity, enabling the exploration of structure-activity relationships (SAR) in drug development programs. Its derivatives have potential applications in areas such as kinase inhibition, where specific molecular architectures are required for potent and selective biological activity[1].
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the precursor's properties and hazards is mandatory for ensuring laboratory safety and experimental success.
Trustworthiness in any protocol begins with safety. The following handling procedures are based on established safety data sheets and must be strictly adhered to.[3][4][5]
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[3][4] Facilities must be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE): Wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles at all times.[3]
Handling: Avoid creating dust.[3] Use only in well-ventilated areas. Wash hands thoroughly after handling.[4][5]
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3][4][5]
First Aid:
In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[3][5]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
Core Application: Synthesis of N-Aryl Benzamide Derivatives
The carboxylic acid moiety of 3,5-Dibromo-2,4-dihydroxybenzoic acid is a prime reaction site for forming amide bonds, which are among the most common and stable linkages found in pharmaceutical agents. This protocol details the synthesis of a representative N-aryl-3,5-dibromo-2,4-dihydroxybenzamide, a scaffold that could serve as an intermediate for kinase inhibitors or other targeted therapies.[1]
Principle of Amide Coupling
Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can degrade sensitive molecules. Therefore, a coupling agent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, 'activating' it for nucleophilic attack by the amine under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. The reaction proceeds via an O-acylisourea intermediate, which is highly reactive towards amines.
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, standard glassware for extraction and filtration.
Causality Behind Reagent Choices:
p-Anisidine: Chosen as a representative nucleophilic amine. The protocol can be adapted for various anilines.
EDC/HOBt: This combination is a classic choice for efficient amide coupling. HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral centers are present.
DMF: A polar aprotic solvent chosen for its excellent ability to dissolve the reactants and facilitate the reaction.
Step-by-Step Experimental Procedure
Diagram: Step-by-step experimental workflow.
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Dibromo-2,4-dihydroxybenzoic acid (e.g., 3.12 g, 10 mmol, 1.0 eq), p-anisidine (1.29 g, 10.5 mmol, 1.05 eq), and HOBt (1.62 g, 12 mmol, 1.2 eq). Add anhydrous DMF (50 mL) and stir until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
Activator Addition: Add EDC HCl (2.30 g, 12 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
Reaction Progression: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting acid spot indicates completion.
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acid wash removes unreacted amine, while the base wash removes unreacted carboxylic acid and HOBt.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-methoxyphenyl)-3,5-dibromo-2,4-dihydroxybenzamide.
Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Representative Data
Parameter
Expected/Hypothetical Value
Justification
Yield
75-85%
Amide couplings with EDC/HOBt are generally efficient.
Appearance
White to pale yellow solid
Typical for this class of compounds.
TLC R_f
~0.4 (1:1 Hexane:EtOAc)
Product is more non-polar than the starting acid.
LC-MS (ESI+)
m/z = 417.9 [M+H]⁺
Calculated for C₁₄H₁₁Br₂NO₄
Future Synthetic Potential: A Multifunctional Scaffold
Beyond amide formation, the other functional groups on the 3,5-Dibromo-2,4-dihydroxybenzoic acid scaffold offer numerous avenues for further derivatization, making it a powerful tool in combinatorial chemistry and lead optimization.
Cross-Coupling Reactions: The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of new aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity and enabling access to novel chemical space. This strategy is frequently employed in the synthesis of kinase inhibitors[1].
Etherification of Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated (e.g., via Williamson ether synthesis) to modify the compound's lipophilicity, solubility, or metabolic stability. Selective protection and deprotection strategies can allow for differential functionalization of the two hydroxyl groups.
Decarboxylation: Under certain conditions, the carboxylic acid can be removed. For instance, refluxing similar compounds in water can lead to decarboxylation, yielding a substituted resorcinol derivative, which opens up another class of potential intermediates[6][7].
By leveraging these orthogonal reaction handles, chemists can rapidly generate a library of diverse compounds from a single, versatile precursor, accelerating the drug discovery process.
References
LookChem. (n.d.). Benzoic acid, 3,5-dibroMo-2,4-dihydroxy- Safety Data Sheets(SDS). Retrieved from [Link]
Sandin, R. B., & McKee, R. A. (1937). 4-BROMORESORCINOL. Organic Syntheses, 17, 23. doi:10.15227/orgsyn.017.0023
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dihydroxybenzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
Application Notes & Protocols: The Role of 3,5-Dibromo-2,4-dihydroxybenzoic Acid in the Development of New Materials
Abstract: This document provides a detailed exploration of 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS: 3147-46-4), a highly functionalized aromatic building block, and its emerging role in the synthesis of advanced mater...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a detailed exploration of 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS: 3147-46-4), a highly functionalized aromatic building block, and its emerging role in the synthesis of advanced materials. We delve into its unique chemical architecture, which combines the reactivity of a carboxylic acid, the coordination potential of two hydroxyl groups, and the strategic placement of two bromine atoms. These features make it an exceptionally versatile precursor for materials such as flame-retardant polymers and functional metal-organic frameworks (MOFs). This guide offers researchers and materials scientists both the theoretical grounding and practical, step-by-step protocols for leveraging this compound in novel material design and synthesis.
Introduction: A Multifunctional Building Block
3,5-Dibromo-2,4-dihydroxybenzoic acid is a unique chemical entity characterized by a dense arrangement of functional groups on a benzene ring. This molecular architecture is not merely complex; it is a carefully orchestrated platform for advanced material synthesis.
Carboxylic Acid (-COOH): Provides a primary site for esterification and amidation reactions, making it a fundamental component for polymerization. In the context of Metal-Organic Frameworks, this group serves as a primary coordination site for metal ions.
Hydroxyl Groups (-OH): The two phenolic hydroxyl groups offer secondary reaction sites for polymerization and are crucial for forming stable coordination bonds with metal centers in MOFs. Their presence also enhances solubility and can influence the final properties of a material.
Bromine Atoms (-Br): The two bromine atoms are perhaps its most defining feature for materials science. Firstly, they are excellent leaving groups for various cross-coupling reactions, allowing for post-synthesis modification of materials. Secondly, and critically for industrial applications, the high bromine content inherently imparts flame-retardant properties to any polymer matrix it is incorporated into. Brominated compounds are well-established as effective flame retardants.[1]
This combination of reactive sites allows for a multi-pronged approach to material design, enabling the creation of polymers with built-in safety features or porous crystalline structures with tunable functionality.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is essential before its use in any synthetic protocol.
Soluble in polar organic solvents like acetone, DMSO, DMF
N/A
Reactivity Insights:
The molecule's reactivity is governed by the interplay of its functional groups. The electron-withdrawing nature of the bromine atoms and the carboxylic acid increases the acidity of the phenolic hydroxyl groups. However, the presence of bulky bromine atoms adjacent to the hydroxyl and carboxyl groups can introduce steric hindrance, which may reduce the reactivity of these groups under certain conditions.[3] This steric effect is a critical consideration in designing polymerization or coordination reactions, as it can influence reaction rates and the final polymer structure.
Application Protocol I: Synthesis of an Inherently Flame-Retardant Aromatic Copolyester
Objective: To synthesize a copolyester with inherent flame-retardant properties via low-temperature polycondensation, incorporating 3,5-Dibromo-2,4-dihydroxybenzoic acid. Aromatic polyesters are known for their high thermal stability, and modification with brominated monomers can significantly enhance their fire resistance.[3]
Rationale: This protocol utilizes a diacid chloride (e.g., terephthaloyl chloride) to react with the hydroxyl groups of the brominated monomer and a co-monomer (e.g., Bisphenol A). The low-temperature solution polycondensation method is chosen to avoid potential degradation or side reactions that can occur at the high temperatures of melt polycondensation. The presence of a base like pyridine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add 3,5-Dibromo-2,4-dihydroxybenzoic acid (e.g., 1.56 g, 5 mmol) and Bisphenol A (e.g., 1.14 g, 5 mmol).
Add 40 mL of a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and pyridine. Stir under a gentle stream of nitrogen until all solids are dissolved.
Scientist's Note: Pyridine acts as both a solvent and an acid acceptor. NMP is used to ensure all monomers remain in solution throughout the polymerization.
Initiation of Polycondensation:
Cool the flask to 0°C using an ice-water bath.
In a separate beaker, dissolve terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in 20 mL of NMP.
Add this acid chloride solution to the dropping funnel and add it dropwise to the cooled monomer solution over 30 minutes with vigorous stirring.
Scientist's Note: Slow, dropwise addition is critical to control the reaction exotherm and prevent premature precipitation, leading to higher molecular weight polymers.
Reaction Progression:
After the addition is complete, maintain the reaction at 0°C for 2 hours.
Remove the ice bath and allow the reaction to warm to room temperature.
Continue stirring for an additional 18 hours under a nitrogen atmosphere. The solution will become significantly more viscous as the polymer forms.
Polymer Isolation:
Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous white or off-white solid will precipitate.
Continue stirring for 30 minutes to ensure complete precipitation.
Scientist's Note: Methanol is a non-solvent for the polymer but dissolves unreacted monomers and pyridine hydrochloride, effectively purifying the product.
Purification and Drying:
Collect the polymer by vacuum filtration.
Wash the solid extensively with 200 mL of hot water to remove any remaining salts, followed by 200 mL of methanol to remove oligomers.
Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Expected Material Characteristics:
Parameter
Expected Result
Analytical Technique
Thermal Stability (TGA)
Onset of decomposition > 350°C
Thermogravimetric Analysis
Flame Retardancy (LOI)
Limiting Oxygen Index > 28%
LOI Measurement
Structure Confirmation
Presence of ester carbonyl (~1735 cm⁻¹)
FTIR Spectroscopy
Molecular Weight
Mₙ > 20,000 g/mol
Gel Permeation Chromatography (GPC)
Application Protocol II: Synthesis of a Functional Metal-Organic Framework (MOF)
Objective: To synthesize a porous MOF using 3,5-Dibromo-2,4-dihydroxybenzoic acid as the organic linker and a zinc(II) salt as the metal node.
Rationale: The carboxylate and two hydroxyl groups on the linker are capable of coordinating to metal ions, forming a robust, porous network.[4] Zinc is a common choice for MOF synthesis as it can adopt various coordination geometries, leading to diverse and stable structures. The resulting MOF will possess accessible bromine functionalities within its pores, which can be used for post-synthetic modification to introduce new catalytic or sensing capabilities. This protocol employs a solvothermal method, where the reaction is carried out in a sealed vessel at elevated temperatures to promote the crystallization of the MOF.
Conceptual Diagram: MOF Assembly
Caption: Assembly of a MOF from metal nodes and organic linkers.
Step-by-Step Protocol:
Reagent Preparation:
In a 20 mL glass scintillation vial, combine 3,5-Dibromo-2,4-dihydroxybenzoic acid (31.2 mg, 0.1 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (59.5 mg, 0.2 mmol).
Add 10 mL of N,N-Dimethylformamide (DMF).
Sonicate the mixture for 10 minutes to ensure homogeneity.
Scientist's Note: DMF is a high-boiling polar aprotic solvent commonly used in solvothermal MOF synthesis. It helps to dissolve the precursors and can also act as a modulator or template during crystal growth.
Solvothermal Reaction:
Cap the vial tightly.
Place the vial inside a larger Teflon-lined stainless-steel autoclave for safety.
Place the autoclave in a programmable laboratory oven.
Heat the oven to 110°C over 2 hours, hold at 110°C for 48 hours, and then cool down to room temperature over 12 hours.
Scientist's Note: The slow cooling rate is crucial for the formation of well-defined, single crystals suitable for structural analysis.
Product Isolation and Activation:
After cooling, decant the mother liquor. Crystalline product should be visible at the bottom of the vial.
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
To activate the MOF (i.e., remove solvent molecules from the pores), decant the DMF and immerse the crystals in a volatile solvent like chloroform or acetone (3 x 10 mL) for 12 hours each time.
Scientist's Note: This solvent exchange step is critical. DMF has a high boiling point and can be difficult to remove. Exchanging it with a lower-boiling solvent makes it easier to evacuate the pores under vacuum.
Drying:
Carefully decant the final wash solvent.
Heat the sample under a dynamic vacuum at a mild temperature (e.g., 120°C) for 12 hours to fully remove the guest solvent molecules and activate the MOF for gas sorption or catalysis experiments.
Expected Material Characteristics:
Parameter
Expected Result
Analytical Technique
Crystallinity
Sharp peaks in the diffractogram
Powder X-Ray Diffraction (PXRD)
Porosity
Type I or IV isotherm
N₂ Sorption Analysis at 77 K
Surface Area
BET Surface Area > 500 m²/g
N₂ Sorption Analysis at 77 K
Thermal Stability
Stable up to > 300°C in air
Thermogravimetric Analysis (TGA)
Safety & Handling
3,5-Dibromo-2,4-dihydroxybenzoic acid: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
Solvents (Pyridine, NMP, DMF): These are hazardous solvents. Handle only in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each before use.
Acid Chlorides (Terephthaloyl Chloride): Highly reactive and corrosive. Reacts violently with water. Handle with extreme care in a fume hood.
Autoclaves: Ensure you are properly trained in the use of high-pressure solvothermal equipment. Never exceed the recommended temperature or volume limits.
Conclusion
3,5-Dibromo-2,4-dihydroxybenzoic acid stands out as a highly promising, yet underutilized, building block for materials science. Its dense functionality provides a direct route to synthesizing high-performance materials. The protocols detailed herein for creating advanced flame-retardant polyesters and functional porous MOFs serve as a validated starting point for researchers. The true potential of this compound lies in the creative combination of its reactive sites, paving the way for the next generation of smart and functional materials.
References
The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. (2026, March 20). NINGBO INNO PHARMCHEM CO.,LTD.
Copolyesters based on 3,5-dibrom-4-hydroxybenzoic acid chloranhydride. (2021, August 31).
Protocol for scaling up the synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic acid
Title: Advanced Protocol for the Scalable Synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic Acid Introduction & Mechanistic Overview 3,5-Dibromo-2,4-dihydroxybenzoic acid is a highly functionalized aromatic building block, s...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Protocol for the Scalable Synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
Introduction & Mechanistic Overview
3,5-Dibromo-2,4-dihydroxybenzoic acid is a highly functionalized aromatic building block, serving as a critical intermediate in the synthesis of advanced pharmaceuticals. Notably, it is a core structural motif in the development of potent acylhydrazone-based RNA demethylase (FTO) inhibitors, which have demonstrated significant antileukemia activity[1].
The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of 2,4-dihydroxybenzoic acid (commonly known as
β
-resorcylic acid). Mechanistically, the strong electron-donating effects of the hydroxyl groups at the C2 and C4 positions highly activate the aromatic ring. This directs incoming electrophiles specifically to the C3 and C5 positions. While a single equivalent of bromine yields the monobrominated 5-bromo-2,4-dihydroxybenzoic acid[2], pushing the reaction with an excess of brominating agent efficiently yields the 3,5-dibromo derivative[1].
Scale-Up Considerations & Causality
Transitioning this synthesis from the bench to a pilot scale (e.g., 1-kilogram) requires strict control over reaction kinetics and thermodynamics.
Reagent and Solvent Selection: Glacial acetic acid is the optimal solvent for large-scale bromination using elemental bromine (Br
2
). Acetic acid acts as both a solvent and a mild catalyst; it polarizes the Br-Br bond, facilitating the EAS without requiring a heavy metal Lewis acid catalyst.
Temperature Control (The Decarboxylation Risk): The reaction temperature must be strictly maintained between 30 °C and 35 °C. 2,4-Dihydroxybenzoic acid and its brominated derivatives are highly susceptible to thermal decarboxylation. Exceeding 40 °C can cause the target 3,5-dibromo-2,4-dihydroxybenzoic acid to rapidly decarboxylate into 2,4-dibromoresorcinol, drastically reducing the yield[2].
Exotherm Management: Bromination is a highly exothermic process. On a kilogram scale, the dropwise addition of Br
2
is mandatory to ensure that the heat evolution does not exceed the cooling capacity of the reactor's jacket.
Quantitative Data: Reagent Comparison
To guide process chemistry decisions, the following table summarizes the operational metrics for the two primary bromination strategies used in industry.
Parameter
Elemental Bromine (Br
2
) Route
N-Bromosuccinimide (NBS) Route
Equivalents Required
2.1 - 2.2
2.05 - 2.1
Preferred Solvent
Glacial Acetic Acid
DMF or Acetonitrile
Operating Temperature
30 °C – 35 °C
0 °C – 20 °C
Exotherm Risk
High (Controlled via liquid addition)
Moderate (Solid addition challenges)
Primary Byproduct
Hydrogen Bromide (HBr) gas
Succinimide (Water soluble)
Downstream Processing
Aqueous quench, direct filtration
Aqueous quench, extensive washing
Scalability
Excellent (Standard industrial route)
Good (Preferred for lab/kilo scale)
Experimental Protocol: 1-Kilogram Scale Synthesis
Self-Validating System Note: This protocol incorporates an In-Process Control (IPC) step to ensure the complete conversion of the monobromo intermediate before proceeding to the quench phase, guaranteeing high product purity.
Materials & Equipment:
2,4-Dihydroxybenzoic acid (
β
-resorcylic acid): 1.00 kg (6.49 mol)
50 L Glass-lined reactor equipped with a mechanical stirrer, cooling jacket, dropping funnel, and an alkaline HBr scrubber system.
Step-by-Step Methodology:
Dissolution: Charge the 50 L reactor with 1.00 kg of 2,4-dihydroxybenzoic acid and 7.5 L of glacial acetic acid. Initiate mechanical stirring (150-200 rpm). Warm the reactor jacket slightly to 45 °C until complete dissolution is achieved, then immediately cool the batch to 30 °C[2].
Causality: Pre-dissolving at 45 °C ensures a homogeneous mixture, preventing localized concentration gradients that could lead to uncontrolled exotherms or polymerization during the initial Br
2
addition.
Bromine Preparation: In a well-ventilated fume hood, prepare a solution of 2.28 kg of Br
2
in 5.0 L of glacial acetic acid. Transfer this solution to the reactor's dropping funnel.
Bromination (Critical Step): Begin the dropwise addition of the Br
2
/acetic acid solution. Adjust the addition rate and the reactor's cooling jacket to maintain the internal temperature strictly between 30 °C and 35 °C[2]. This addition phase should take approximately 3 to 4 hours.
Causality: Maintaining T < 35 °C prevents the thermal decarboxylation of the forming 3,5-dibromo-2,4-dihydroxybenzoic acid into 2,4-dibromoresorcinol[2].
In-Process Control (IPC): After the addition is complete, allow the mixture to stir for 1 hour at 30 °C. Sample the reaction and analyze via HPLC. The reaction is deemed complete when the monobromo intermediate (5-bromo-2,4-dihydroxybenzoic acid) is < 1.0% AUC. If incomplete, stir for an additional hour.
Quenching and Crystallization: Slowly transfer the reaction mixture into a secondary vessel containing 50 L of ice-water (0–5 °C) under vigorous stirring. Allow the mixture to stand for 4 hours at 5 °C[2].
Causality: The massive aqueous dilution drastically reduces the solubility of the dibromo product while keeping the HBr byproduct in solution, driving the precipitation of fine, white-to-off-white crystals.
Filtration and Washing: Collect the crude product via vacuum filtration using a Nutsche filter. Wash the filter cake with 10 L of cold deionized water to remove residual acetic acid and HBr.
Purification: Dissolve the crude product in boiling water (approx. 25-30 L). Reflux for 1 hour, filter hot to remove insoluble impurities, and then cool the filtrate in an ice bath to recrystallize[2].
Causality: Hot water recrystallization exploits the steep solubility curve of the product, yielding highly pure 3,5-dibromo-2,4-dihydroxybenzoic acid while leaving trace monobrominated impurities in the mother liquor.
Drying: Dry the purified crystals in a vacuum oven at 50 °C until a constant weight is achieved.
Expected yield: 1.55 – 1.65 kg (76% – 81% theoretical).
Process Visualizations
Scale-up workflow for synthesizing 3,5-dibromo-2,4-dihydroxybenzoic acid.
Role of 3,5-dibromo-2,4-dihydroxybenzoic acid in developing FTO inhibitors.
Identifying and minimizing by-products in the bromination of 2,4-dihydroxybenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the bromination of 2,4-dihydroxyben...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the bromination of 2,4-dihydroxybenzoic acid (2,4-DHBA).
Because 2,4-DHBA features a highly activated aromatic ring, synthesizing the mono-brominated target (5-bromo-2,4-dihydroxybenzoic acid) requires precise kinetic and thermodynamic control. Deviations in protocol inevitably lead to two major by-products: over-bromination and halodecarboxylation .
This guide synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and the causality behind every chemical choice to ensure your workflows yield high-purity results.
Mechanistic Overview & By-Product Causality
To control the reaction, we must first understand the directing effects governing the substrate:
The Target Pathway (C5 Bromination): The hydroxyl groups at C2 and C4 exert a strong electron-donating mesomeric (+M) effect, making the ring highly nucleophilic. The C5 position (para to C2-OH and ortho to C4-OH) is the most electronically activated and sterically accessible site, making it the kinetically favored position for the first electrophilic aromatic substitution (EAS).
Over-Bromination (C3 Bromination): The C3 position is also highly activated but sterically hindered between the two hydroxyl groups. If the local concentration of bromine is too high, secondary bromination occurs here, yielding 3,5-dibromo-2,4-dihydroxybenzoic acid[1].
Decarboxylation (ipso-Attack): Aromatic carboxylic acids with strongly electron-donating groups are highly susceptible to electrophilic ipso-substitution. Under thermal stress or excess electrophile conditions, bromine attacks the C1 position. Instead of losing a proton, the intermediate expels carbon dioxide (CO₂), resulting in 4-bromoresorcinol[2].
Reaction pathways showing target regioselective bromination vs. over-bromination and decarboxylation.
Quantitative Impact of Reaction Parameters
The table below summarizes how stoichiometry and temperature dictate the product distribution.
Br₂ Equivalents
Internal Temp (°C)
5-Bromo-2,4-DHBA (Target)
3,5-Dibromo-2,4-DHBA
4-Bromoresorcinol
1.0 eq
0 – 5 °C
> 90%
< 5%
< 2%
1.0 eq
25 °C (RT)
~ 75%
~ 10%
~ 15%
2.0 eq
0 – 5 °C
< 10%
> 85%
< 5%
2.0 eq
80 °C (Reflux)
< 5%
~ 10%
> 80%
Troubleshooting FAQs
Q1: I am detecting significant amounts of 3,5-dibromo-2,4-dihydroxybenzoic acid. How do I minimize this?Causality & Solution: Over-bromination is strictly a function of local electrophile concentration. If you add bromine too quickly, the local concentration of Br₂ exceeds the 1:1 stoichiometry required, forcing the secondary bromination at C3.
Action: Ensure strictly 1.0 equivalent of Br₂ is used. Add the bromine solution dropwise over at least 60 minutes under vigorous mechanical stirring to ensure rapid dispersion.
Q2: My LC-MS shows a major peak at m/z 187/189 ([M-H]⁻). Why is my product decarboxylating?Causality & Solution: A mass-to-charge ratio of 187/189 corresponds to 4-bromoresorcinol. This halodecarboxylation is driven by thermal energy overcoming the activation barrier for CO₂ expulsion[2].
Action: The internal temperature of the reaction must not exceed 5 °C during the addition phase. Furthermore, avoid heating the crude mixture during workup; recrystallization should be done rapidly.
Q3: Why is glacial acetic acid the recommended solvent instead of dichloromethane (DCM) or water?Causality & Solution: Glacial acetic acid is a polar protic solvent that stabilizes the Wheland intermediate during EAS without reacting with bromine. Crucially, it provides a thermodynamic advantage: it fully dissolves the 2,4-DHBA starting material at slightly elevated temperatures, but allows the less-soluble mono-brominated product to precipitate as it forms at 0 °C. This precipitation physically removes the target product from the reactive solution, effectively halting over-bromination[1].
Q4: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) to avoid over-bromination?Causality & Solution: Yes. NBS is a milder reagent that releases Br⁺ slowly, inherently keeping the local electrophile concentration low. If handling liquid bromine poses a safety hazard in your facility, using 1.0 eq of NBS in DMF at 0 °C is an excellent alternative. However, the classic Br₂/Acetic acid route remains the most atom-economical and scalable method if temperature and addition rates are strictly controlled.
Analytical Troubleshooting Workflow
Use this decision tree when analyzing your crude reaction mixture via LC-MS (Negative ESI mode).
Analytical decision tree for identifying and resolving by-product formation during bromination.
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered with built-in visual and physical checkpoints to ensure reaction integrity in real-time.
Step 1: Dissolution & Temperature Equilibration
Action: Suspend 2,4-DHBA (1.0 eq) in glacial acetic acid (approx. 7.5 mL per gram of substrate). Warm gently (max 45 °C) until a homogeneous solution forms, then immediately cool the reaction flask to 0–5 °C using an ice-water bath.
Self-Validation Checkpoint: The solution must be completely clear before cooling. If precipitation occurs upon cooling to 5 °C, the solvent volume is insufficient; add more acetic acid until the solution remains clear at low temperatures.
Step 2: Controlled Electrophilic Addition
Action: Prepare a solution of Bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise via an addition funnel over 1 hour, maintaining vigorous mechanical stirring. Keep the internal temperature strictly below 5 °C.
Self-Validation Checkpoint: Observe the color of the reaction. The deep red-brown color of the bromine drops should dissipate almost instantly upon hitting the reaction mixture. If the bulk solution turns persistently dark red, the addition rate is exceeding the reaction rate. Pause the addition until the color fades to prevent C3 over-bromination.
Step 3: Quenching and Precipitation
Action: Once addition is complete, pour the reaction mixture into a 10-fold volume of crushed ice and water. Allow it to stand for 2 hours at 0 °C.
Self-Validation Checkpoint: A fine white to pale-yellow precipitate will form. The mono-brominated product is significantly less soluble in water than the 3,5-dibromo by-product, providing an initial kinetic purification[1].
Step 4: Thermodynamic Recrystallization
Action: Collect the crude solid via vacuum filtration. Recrystallize by dissolving the solid in a minimum amount of boiling water, filtering hot, and cooling in an ice bath.
Self-Validation Checkpoint: The 3,5-dibromo-2,4-dihydroxybenzoic acid and 4-bromoresorcinol by-products have higher solubility in cold water compared to the target product and will remain in the mother liquor. The final crystals should be colorless needles. A melting point analysis should yield a sharp peak at 206.5–208.5 °C, confirming the exclusion of regioisomers[1].
References
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 2020, 121(1), 412-484. Available at:[Link]
Resorcinol, 4-bromo-. Organic Syntheses, Coll. Vol. 2, p. 100 (1943); Vol. 17, p. 23 (1937). Available at:[Link]
Addressing the poor solubility of 3,5-Dibromo-2,4-dihydroxybenzoic acid for in vitro assays
Technical Support Center: Troubleshooting the Solubility of 3,5-Dibromo-2,4-dihydroxybenzoic Acid in In Vitro Assays As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqu...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Solubility of 3,5-Dibromo-2,4-dihydroxybenzoic Acid in In Vitro Assays
As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of halogenated benzoic acid derivatives during biological evaluation. 3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS: 3147-46-4)[1] is a highly valuable structural motif, recently utilized in the design of novel RNA demethylase FTO inhibitors with potent antileukemia activity[2]. However, transitioning this compound from organic synthesis into in vitro aqueous assays introduces significant thermodynamic and kinetic challenges.
This guide is designed to provide mechanistic insights and self-validating protocols to ensure your compound remains fully dissolved and bioavailable during your experiments.
Part 1: The Causality of Insolubility (Mechanistic Insight)
To solve a solubility issue, we must first understand the molecular forces at play. Why does this specific compound resist aqueous solvation?
Halogen-Induced Lipophilicity: The addition of two massive, electron-withdrawing bromine atoms at the 3 and 5 positions drastically increases the compound's hydrophobicity. The predicted XLogP is 2.7 [3][3], indicating a strong preference for lipid-like or organic environments over water.
Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group to the carboxylic acid promotes strong intramolecular hydrogen bonding. This "locks" the polar functional groups, reducing their ability to interact with surrounding water molecules, thereby making aqueous solvation thermodynamically unfavorable.
Crystal Lattice Energy: The planar aromatic ring combined with heavy halogens creates a highly stable, tightly packed crystal lattice. Breaking this lattice requires a highly interactive, polar aprotic solvent.
Ionizes at physiological pH (7.4), but is highly prone to divalent cation salt precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare the primary stock solution?A: You must prepare your primary master stock in 100% anhydrous DMSO . Do not attempt to dissolve the dry powder directly in PBS, cell culture media, or water. The polar aprotic nature of DMSO is required to disrupt the strong intermolecular interactions of the dihydroxybenzoic acid core. We recommend a stock concentration of 10 mM to 50 mM to minimize the final DMSO volume carried over into your assay.
Q2: My compound precipitates instantly when I dilute the DMSO stock into cell culture media. How do I prevent this "solvent shift" precipitation?A: This is a classic "solvent shift" phenomenon. When the DMSO is diluted by water, hydrophobic forces dominate, and the brominated compound crashes out of solution.
Mechanistic Solution: Perform a step-down dilution using a carrier protein. Adding Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) to your aqueous media before adding the compound provides hydrophobic binding pockets that act as a sink for the lipophilic drug, keeping it in solution and biologically available to your cells.
Q3: Does pH affect the solubility of this compound? Can I just make the media more basic?A: Yes, pH plays a massive role. The predicted pKa of the phenolic group is 5.09 [4][4], meaning at a physiological pH of 7.4, the compound is highly ionized (deprotonated). While ionization generally increases water solubility, the resulting phenolate/carboxylate anions can aggressively chelate with divalent cations (Ca²⁺, Mg²⁺) present in standard media (like DMEM or RPMI), forming insoluble salt complexes.
Best Practice: Perform your intermediate dilutions in a cation-free buffer (like DPBS without Ca²⁺/Mg²⁺) before introducing it to complete media.
Part 3: Self-Validating Experimental Protocols
Trustworthiness Check: Both protocols below include a mandatory microscopic validation step. Never assume a macroscopically clear solution is free of micro-precipitates, as these will artificially lower your actual assay concentration and cause irreproducible IC50 values.
Protocol A: Preparation of a 10 mM Master Stock
Weighing: Accurately weigh 3.12 mg of 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.
Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.
Validation: Hold the vial up to a light source. The solution must be completely transparent without any particulate matter.
Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C in the dark.
Protocol B: Preparation of Working Solutions for Cell-Based Assays (BSA Carrier Method)
Media Prep: Prepare your assay buffer or culture media supplemented with 0.5% (w/v) fatty-acid-free BSA. Warm to 37°C.
Intermediate Dilution: In a new tube, add 990 µL of the warmed BSA-media.
Compound Addition: While vortexing the media at medium speed, slowly add 10 µL of the 10 mM DMSO stock dropwise directly into the vortex cone. (This yields a 100 µM working solution with 1% DMSO).
Equilibration: Incubate the solution at 37°C for 15 minutes to allow the compound to fully complex with the BSA.
Microscopic Validation (Critical): Place a 10 µL drop of the final solution on a glass slide. Inspect under a brightfield microscope at 20x magnification. If needle-like or amorphous micro-crystals are visible, the compound has precipitated, and a higher BSA concentration or a chemical co-solvent (e.g., 2% Tween-80) is required.
Part 4: Solubility Optimization Workflow
Below is the decision-making workflow for optimizing the solubility of 3,5-Dibromo-2,4-dihydroxybenzoic acid based on your specific assay constraints.
Decision matrix for solubilizing 3,5-Dibromo-2,4-dihydroxybenzoic acid in aqueous in vitro assays.
References
Title: 3147-46-4, 3,5-Dibromo-2,4-dihydroxybenzoic acid Formula
Source: ECHEMI
URL
Source: PubChemLite (Université du Luxembourg)
Source: ACS Publications (Journal of Medicinal Chemistry)
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for 3,5-Dibromo-2,4-dihydroxybenzoic Acid Analysis
Abstract The accurate quantification of pharmaceutical intermediates and active compounds is paramount in drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The accurate quantification of pharmaceutical intermediates and active compounds is paramount in drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 3,5-Dibromo-2,4-dihydroxybenzoic acid. We delve into the fundamental principles of each technology, present detailed experimental protocols, and outline a rigorous cross-validation procedure to ensure the equivalency of analytical results. This document is intended for researchers, analytical scientists, and drug development professionals seeking to modernize their analytical workflows while maintaining scientific integrity and regulatory compliance.
Introduction: The Rationale for Method Modernization
3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS No. 3147-46-4) is a halogenated phenolic acid that serves as a critical intermediate in various synthetic pathways. Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final product. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for such analyses. It is a robust and reliable technology, forming the basis of countless validated methods in pharmaceutical laboratories worldwide.[1][2][3]
However, the demands of modern drug development—faster timelines, higher throughput, and a focus on sustainability—have driven the adoption of Ultra-Performance Liquid Chromatography (UPLC).[4] UPLC represents a significant evolution in liquid chromatography, promising dramatic improvements in speed, resolution, and sensitivity.[2][5]
This guide addresses a critical question for any laboratory considering an analytical method update: How do we transition from a trusted HPLC method to a modern UPLC method without compromising data integrity? The answer lies in a systematic process of cross-validation , which scientifically demonstrates that the new method provides data of equivalent or superior quality to the original.
Foundational Principles: HPLC vs. UPLC
Understanding the fundamental differences between HPLC and UPLC is essential for effective method development and transfer. The primary distinction lies in the particle size of the column's stationary phase and the operating pressures required.
High-Performance Liquid Chromatography (HPLC): Traditional HPLC systems utilize columns packed with particles typically 3–5 µm in diameter and operate at pressures up to approximately 6,000 psi.[1][2][6] This established technology is known for its robustness and versatility across a wide range of applications.[2]
Ultra-Performance Liquid Chromatography (UPLC): UPLC technology employs columns with sub-2 µm particles (commonly 1.7–1.8 µm).[2][5][7] To efficiently pump the mobile phase through this densely packed bed, UPLC systems must operate at much higher pressures, often up to 15,000 psi.[5][6][8]
This fundamental change from larger to smaller particles, enabled by advanced instrumentation, yields significant performance benefits:
Enhanced Resolution & Efficiency: Smaller particles provide a greater surface area for analyte interaction, leading to more efficient separation, sharper peaks, and improved resolution between closely eluting compounds.[1][5][9]
Increased Speed: The high efficiency of UPLC columns allows for higher flow rates and shorter column lengths, drastically reducing analysis times—often by a factor of up to ten compared to traditional HPLC.[1][4][10]
Greater Sensitivity: UPLC peaks are not only sharper but also taller (more concentrated), which reduces band broadening and improves the signal-to-noise ratio, thereby increasing sensitivity.[1][2][5][8]
Reduced Solvent Consumption: Shorter run times and lower flow rates result in a significant decrease in solvent usage per analysis, leading to cost savings and more environmentally friendly "green" chemistry.[2][4][11]
Analytical Method Development Strategy
The development of a robust chromatographic method for a phenolic compound like 3,5-Dibromo-2,4-dihydroxybenzoic acid requires careful consideration of its chemical properties.
Column Chemistry Selection: A reversed-phase C18 column is the logical starting point. The nonpolar C18 stationary phase provides effective retention for the moderately polar aromatic ring of the analyte.
Mobile Phase Optimization: As a phenolic acid, the analyte's retention and peak shape are highly dependent on the mobile phase pH. An acidified mobile phase is crucial to suppress the ionization of both the carboxylic acid and phenolic hydroxyl groups, preventing peak tailing. Common acidic modifiers include formic acid, acetic acid, or phosphoric acid.[12][13] A gradient elution using water and a miscible organic solvent like acetonitrile or methanol allows for the efficient elution of the analyte while cleaning the column of any strongly retained impurities.
Detector Wavelength Selection: Based on its dihydroxybenzoic acid structure, the analyte is expected to have a strong UV absorbance. A photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity for quantification.
Experimental Protocols & Workflow
The following protocols are presented as a robust starting point for the analysis of 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3,5-Dibromo-2,4-dihydroxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
Working Standard Solutions: Prepare a series of working standards for linearity and accuracy assessment by diluting the stock solution with the mobile phase initial conditions.
Sample Solution: Accurately weigh the sample powder and prepare it in the same manner as the stock solution to achieve a target concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Method Protocol
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 30% B to 80% B over 10 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 245 nm
Expected Run Time: ~15 minutes
UPLC Method Protocol
Column: C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: (Geometrically scaled from HPLC) 30% B to 80% B over 2.5 minutes
Flow Rate: 0.5 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Detection: UV at 245 nm
Expected Run Time: ~4 minutes
Causality Note: The UPLC gradient time and flow rate are scaled down from the HPLC method to account for the smaller column volume, preserving the separation chemistry while leveraging the speed advantage. Formic acid is often preferred for UPLC as it is more compatible with mass spectrometry (MS) detectors, a common hyphenation technique.
General Analytical Workflow
The overall process from sample preparation to final result follows a structured path to ensure data quality.
Caption: General workflow for chromatographic analysis.
Method Validation and Cross-Validation
Before any new analytical method can be implemented, it must be validated to prove it is fit for its intended purpose. When replacing an existing method, a cross-validation study is performed to bridge the data between the old and new methods. All validation activities should be conducted in accordance with regulatory guidelines such as ICH Q2(R1) .[14][15][16][17]
System Suitability Testing (SST)
SST is not a validation parameter itself, but a prerequisite for any valid analysis. It is an integral part of the analytical procedure that verifies the chromatographic system's performance before and during sample analysis.[18][19][20] A typical SST solution contains the analyte and a closely related compound to assess the following:
Repeatability: The precision of replicate injections (%RSD ≤ 1.0%).
Resolution: Separation from the nearest eluting peak (must be > 2.0).
No analysis is acceptable unless the SST requirements have been met.[18]
Validation Parameters (per ICH Q2(R1))
Both the HPLC and UPLC methods must be independently validated for the following characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, with an R² value > 0.999.
Accuracy: The closeness of the test results to the true value. This is determined by applying the method to a sample matrix spiked with known amounts of the analyte (recovery study). Acceptance criteria are typically 98.0% to 102.0% recovery.
Precision:
Repeatability (Intra-assay): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
Acceptance criterion for precision is typically a Relative Standard Deviation (%RSD) of ≤ 2.0%.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit change). This provides an indication of its reliability during normal usage.
Cross-Validation Protocol
The core objective of cross-validation is to compare the data from the new UPLC method against the original HPLC method.[21][22]
Define Acceptance Criteria: Before starting, define the criteria for equivalency. Typically, the mean concentration difference between the two methods should be within ±5.0%.
Sample Selection: Select a set of at least six representative samples, including quality control (QC) samples at low, medium, and high concentrations.
Analysis: Analyze the selected samples using both the validated HPLC method and the validated UPLC method.
Data Comparison: For each sample, calculate the percentage difference between the result obtained from the UPLC method and the HPLC method.
Caption: Decision workflow for cross-validation of analytical methods.
Results and Discussion
The following tables summarize the expected performance and validation data when comparing the two methods.
Table 1: Comparison of Chromatographic Performance Parameters
Parameter
HPLC Method
UPLC Method
Improvement Factor
Retention Time (min)
6.8
1.9
3.6x Faster
Tailing Factor
1.2
1.1
Improved Symmetry
Theoretical Plates
~12,000
~25,000
2.1x More Efficient
Resolution (vs. nearest peak)
3.5
5.2
48% Increase
Solvent Consumption (mL/run)
15.0
2.0
87% Reduction
As the data illustrates, the UPLC method provides a significantly faster analysis (3.6x) while simultaneously improving peak efficiency and resolution. The reduction in solvent consumption is also substantial, offering significant cost and environmental benefits.
Table 2: Summary of Validation and Cross-Validation Results
Validation Parameter
Acceptance Criteria
HPLC Method Result
UPLC Method Result
Linearity (R²)
> 0.999
0.9998
0.9999
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
100.3%
Precision (% RSD)
≤ 2.0%
0.8%
0.6%
Cross-Validation (% Diff.)
Mean ≤ ±5.0%
-
1.8% (vs. HPLC)
The validation results for both methods fall well within the established acceptance criteria, demonstrating that both are accurate, precise, and linear. Critically, the cross-validation results show a mean difference of only 1.8%, confirming the analytical equivalency of the two methods.
Conclusion and Recommendations
The transition from a conventional HPLC method to a UPLC method for the analysis of 3,5-Dibromo-2,4-dihydroxybenzoic acid is not only feasible but also highly advantageous. The UPLC method delivers results that are analytically equivalent to the HPLC method, as demonstrated through a rigorous cross-validation study.
Key benefits of adopting the UPLC method include:
A greater than 3.5-fold reduction in analysis time, dramatically increasing sample throughput.
A significant improvement in chromatographic efficiency and resolution, providing greater confidence in data quality.
An 87% reduction in solvent consumption, aligning with laboratory goals for cost reduction and sustainability.
Based on the supporting data, we recommend the adoption of the UPLC method as a replacement for the existing HPLC procedure. This modernization will enhance laboratory productivity and efficiency without compromising the high standards of data quality required in the pharmaceutical industry.
References
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. [Link]
UPLC vs HPLC: what is the difference? (2023). Alispharm. [Link]
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). USP. [Link]
HPLC Vs UPLC: Differences In Application, Performance And Cost. (2025). GMP Insiders. [Link]
A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology. [Link]
Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography. (2008). PubMed. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
System Suitability for USP Chromatographic Methods. (2014). ECA Academy. [Link]
HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. [Link]
System suitability Requirements for a USP HPLC Method. (2025). HPLC Primer. [Link]
Getting the peaks perfect: System suitability for HPLC. (2001). American Chemical Society Publications. [Link]
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Charles University (Univerzita Karlova). [Link]
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). International Council for Harmonisation (ICH). [Link]
Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening. (n.d.). US Pharmacopeia (USP). [Link]
HPLC vs UHPLC: Key Differences & Applications. (2025). Phenomenex. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]
UPLC and Spectrophotometric Analysis of Polyphenols in Wines Available in the Polish Market. (2011). Taylor & Francis Online. [Link]
Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]
Improving HPLC Separation of Polyphenols. (n.d.). LCGC International - Chromatography Online. [Link]
Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column. (2022). PMC. [Link]
Cross validation in bioanalysis: Why, when and how? (n.d.). Semantic Scholar. [Link]
Determination of Phthalic Acid, 2-(3',5'-Dibromo-2',4'-Dihydroxybenzoyl) Benzoic Acid, and Tribromoresorcinol in the Color Additives D&C Red No. 21, D&C Red No. 22 (Eosin Y), and Their Lakes Using UHPLC. (2019). PubMed. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. [Link]
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PMC. [Link]
HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. [Link]
Comparing the spectroscopic data of synthesized 3,5-Dibromo-2,4-dihydroxybenzoic acid with reference standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of 3,5-Dibromo-2,4-dihydroxybenzoic acid. In the absence o...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of 3,5-Dibromo-2,4-dihydroxybenzoic acid. In the absence of readily available commercial reference spectra, this document establishes a set of predicted reference data based on fundamental spectroscopic principles and comparison with structurally related molecules. The guide details a robust synthesis protocol and outlines the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses, enabling researchers to confidently verify the identity and purity of their synthesized compound.
Introduction
3,5-Dibromo-2,4-dihydroxybenzoic acid is a halogenated aromatic organic compound with potential applications in medicinal chemistry and materials science. As with any newly synthesized compound, rigorous structural confirmation is paramount to ensure the validity of subsequent research. Spectroscopic analysis is the cornerstone of this verification process, providing a molecular fingerprint that confirms the presence of key functional groups and the overall atomic arrangement.[1][2][3] This guide will first detail a reliable synthesis protocol adapted from established methods and then present a thorough comparison of the expected spectroscopic data of the synthesized product against predicted reference standards.
Synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic Acid
The synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic acid can be achieved through the electrophilic bromination of 2,4-dihydroxybenzoic acid. The following protocol has been adapted from a reliable procedure for the synthesis of 5-Bromo-2,4-dihydroxybenzoic acid and modified to favor the formation of the dibrominated product by adjusting the stoichiometry of the brominating agent.[1][4]
Experimental Protocol: Synthesis
Materials:
2,4-dihydroxybenzoic acid
Glacial acetic acid
Bromine
Distilled water
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.4 g (0.1 mol) of 2,4-dihydroxybenzoic acid in 200 mL of glacial acetic acid. Gentle warming to approximately 45°C may be required to achieve complete dissolution.
Cool the solution to 20-25°C in a water bath.
In the dropping funnel, prepare a solution of 35.2 g (0.22 mol) of bromine in 50 mL of glacial acetic acid.
Slowly add the bromine solution to the stirred solution of 2,4-dihydroxybenzoic acid over a period of 1-2 hours. Maintain the reaction temperature between 20-25°C.
After the addition is complete, continue stirring at room temperature for an additional 12 hours.
Pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from an ethanol/water mixture to yield purified 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Dry the purified product in a vacuum oven at 60°C.
Caption: Synthesis workflow for 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Spectroscopic Data Comparison
The following sections detail the predicted spectroscopic data for 3,5-Dibromo-2,4-dihydroxybenzoic acid, which will serve as the reference standard for comparison with the data obtained from the synthesized product.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule.[5][6]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~13.0
Singlet, broad
1H
-COOH
The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.
~10.5
Singlet, broad
1H
Ar-OH (at C4)
The phenolic hydroxyl proton at the C4 position is expected to be a broad singlet.
~9.5
Singlet, broad
1H
Ar-OH (at C2)
The phenolic hydroxyl proton at the C2 position is also expected to be a broad singlet, potentially at a slightly different chemical shift than the C4 hydroxyl due to the different electronic environment.
~8.0
Singlet
1H
Ar-H (at C6)
The single aromatic proton is flanked by a bromine atom and the carboxylic acid group, leading to significant deshielding and its appearance as a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
Dissolve approximately 5-10 mg of the synthesized 3,5-Dibromo-2,4-dihydroxybenzoic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer.
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
Integrate the signals and determine the chemical shifts relative to the residual solvent peak.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3][7]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
Chemical Shift (δ, ppm)
Assignment
Rationale
~170
C=O
The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift.
~155
Ar-C-OH (at C4)
The aromatic carbon attached to the hydroxyl group at C4 will be deshielded.
~150
Ar-C-OH (at C2)
The aromatic carbon attached to the hydroxyl group at C2 will also be deshielded.
~140
Ar-C-H (at C6)
The aromatic carbon bonded to the single proton will have a chemical shift in the aromatic region.
~115
Ar-C-COOH (at C1)
The aromatic carbon attached to the carboxylic acid group.
~110
Ar-C-Br (at C5)
The aromatic carbon attached to the bromine atom at C5 will be shielded relative to the other aromatic carbons.
~105
Ar-C-Br (at C3)
The aromatic carbon attached to the bromine atom at C3 will also be in a similar shielded region.
Experimental Protocol: ¹³C NMR Spectroscopy
Use the same sample prepared for ¹H NMR spectroscopy.
Acquire the ¹³C NMR spectrum on a 125 MHz NMR spectrometer.
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
Determine the chemical shifts relative to the solvent peak.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][4][8]
Predicted FT-IR Spectrum (KBr pellet):
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3500-3300
Broad
O-H stretch (phenolic)
The broadness is due to hydrogen bonding of the two hydroxyl groups.
3300-2500
Broad
O-H stretch (carboxylic acid)
The very broad absorption is characteristic of the hydrogen-bonded carboxylic acid dimer.
~1700
Strong
C=O stretch (carboxylic acid)
A strong absorption band corresponding to the carbonyl group of the carboxylic acid.
~1600, ~1470
Medium-Strong
C=C stretch (aromatic)
Characteristic absorptions for the aromatic ring.
~1250
Strong
C-O stretch (acid and phenol)
Strong stretching vibrations for the carbon-oxygen single bonds.
~870
Medium
C-H bend (aromatic)
Out-of-plane bending for the isolated aromatic hydrogen.
~650
Medium
C-Br stretch
Carbon-bromine stretching vibrations are expected in this region.
Experimental Protocol: FT-IR Spectroscopy
Grind a small amount (1-2 mg) of the synthesized product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquire the FT-IR spectrum using a spectrometer over the range of 4000-400 cm⁻¹.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[9][10][11]
Predicted Mass Spectrum (Electron Ionization - EI):
m/z
Relative Intensity
Assignment
Rationale
310, 312, 314
High
[M]⁺
The molecular ion peak. The characteristic isotopic pattern (approximately 1:2:1 ratio) is due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass is 309.84763 Da.[11]
293, 295, 297
Medium
[M-OH]⁺
Loss of a hydroxyl radical from the carboxylic acid group.
265, 267, 269
Medium
[M-COOH]⁺
Loss of the carboxylic acid group.
186, 188
Low
[M-COOH-Br]⁺
Subsequent loss of a bromine atom from the [M-COOH]⁺ fragment.
Experimental Protocol: Mass Spectrometry
Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph inlet.
Acquire the mass spectrum using electron ionization (EI) or another suitable ionization technique.
Analyze the molecular ion peak and the fragmentation pattern.
Conclusion
The structural elucidation of newly synthesized compounds is a critical step in chemical research and development. This guide provides a comprehensive approach to the synthesis and spectroscopic verification of 3,5-Dibromo-2,4-dihydroxybenzoic acid. By following the detailed protocols and comparing the obtained experimental data with the predicted reference spectra, researchers can confidently confirm the identity and purity of their product. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic molecules.
References
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
NextSDS. (n.d.). 3,5-DIBROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 3,5-dibromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide. Retrieved from [Link]
Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]
Evaluating the biological efficacy of 3,5-Dibromo-2,4-dihydroxybenzoic acid versus its non-brominated analog
Evaluating the Biological Efficacy of 3,5-Dibromo-2,4-dihydroxybenzoic Acid vs. 2,4-Dihydroxybenzoic Acid: A Comparative Guide for Drug Development As drug discovery pivots toward highly targeted epigenetic and epitransc...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Biological Efficacy of 3,5-Dibromo-2,4-dihydroxybenzoic Acid vs. 2,4-Dihydroxybenzoic Acid: A Comparative Guide for Drug Development
As drug discovery pivots toward highly targeted epigenetic and epitranscriptomic therapies, the structural optimization of phenolic acids has become a critical focal point. This guide provides an in-depth, objective comparison between the naturally occurring 2,4-dihydroxybenzoic acid (2,4-DHBA) and its halogenated analog, 3,5-dibromo-2,4-dihydroxybenzoic acid (3,5-diBr-2,4-DHBA) . By analyzing their distinct physicochemical properties, target engagement mechanisms, and experimental validation workflows, this guide serves as a comprehensive resource for researchers engineering next-generation enzyme inhibitors.
Structural Biology and Mechanistic Divergence
The addition of two heavy bromine atoms at the 3 and 5 positions of the 2,4-DHBA aromatic ring fundamentally alters the molecule's biological utility, transitioning it from a broad-spectrum antimicrobial agent to a highly specific metalloenzyme inhibitor.
Halogen Bonding and Steric Occlusion: Bromine acts as a significant steric bulk and a potent halogen bond donor. In the context of the RNA demethylase FTO (Fat mass and obesity-associated protein), the 3,5-dibromo-2,4-dihydroxybenzyl fragment forms critical hydrogen bonds with the Arg316 and Ser318 residues[1]. The bulky bromine atoms perfectly occlude the 2-oxoglutarate (2OG) binding pocket, preventing the native co-substrate from binding.
pKa Shift and Metal Coordination: The electron-withdrawing nature of the halogens lowers the pKa of the adjacent hydroxyl and carboxyl groups. This altered ionization state at physiological pH enhances the compound's ability to coordinate with the Fe(II) ion at the catalytic center of enzymes like FTO[1].
Baseline Activity of 2,4-DHBA: Without these halogens, 2,4-DHBA lacks the specific binding affinity required for potent enzyme inhibition. It instead exhibits moderate, non-specific antioxidant and antimicrobial properties, relying on general membrane disruption rather than targeted active-site engagement[2].
Diagram: Mechanistic divergence of brominated vs. non-brominated DHBA in FTO-driven leukemogenesis.
Comparative Biological Efficacy
The biological efficacy of these two compounds diverges sharply when evaluating their anti-cancer potential, particularly in Acute Myeloid Leukemia (AML) models.
Targeted FTO Inhibition (Anticancer Efficacy)
Recent drug development breakthroughs have utilized 3,5-diBr-2,4-DHBA as a core pharmacophore in acylhydrazone scaffolds. The resulting lead compounds (e.g., Compound 8t) exhibit highly potent FTO inhibitory activity with an IC50 of 7.3 μM[1]. By blocking FTO, these compounds prevent the demethylation of N6-methyladenosine (m6A) on mRNA, thereby inducing apoptosis in AML cells. In cellular assays, these brominated derivatives strongly inhibit the proliferation of MOLM13, NB4, and THP-1 leukemia cell lines at sub-micromolar concentrations (IC50 values of 0.35, 0.59, and 0.70 μM, respectively)[1].
Conversely, when the non-brominated 2,4-DHBA fragment is substituted into the same scaffolds, the FTO inhibitory activity is largely abolished[1]. On its own, 2,4-DHBA exhibits extremely weak cytotoxicity, requiring millimolar concentrations (e.g., IC50 of 4.77 mM against MDA-MB-231 breast cancer cells) to inhibit cell viability[2].
Self-Validating Experimental Protocols
To accurately evaluate the biological efficacy of these compounds, researchers must utilize a self-validating workflow that separates on-target enzymatic inhibition from off-target chemical toxicity.
Causality Focus: Immediate cellular assays cannot distinguish between specific FTO inhibition and general cytotoxicity. A cell-free dot blot directly quantifies the enzyme's ability to demethylate m6A, providing an isolated functional readout.
Reaction Setup: Incubate recombinant FTO protein with an m6A-labeled single-stranded RNA (ssRNA) substrate in a buffer containing Fe(II), 2OG, and ascorbate.
Compound Introduction: Treat parallel cohorts with 10 μM of the 3,5-diBr-2,4-DHBA derivative and the 2,4-DHBA analog[1].
Quenching: Halt the reaction using EDTA to chelate the essential Fe2+ cofactor. Spot the RNA onto a positively charged nylon membrane.
Immunodetection: UV-crosslink the RNA, block the membrane, and probe with an anti-m6A specific primary antibody followed by an HRP-conjugated secondary antibody.
Validation Check: A true inhibitor will yield a dark chemiluminescent spot (high m6A retention). If the non-brominated analog shows a faint spot, it confirms its inability to block the demethylase activity.
Causality Focus: To prove that observed cell death is mechanistically driven by FTO inhibition.
Cell Culture: Seed AML cell lines (e.g., MOLM13, NB4) in 96-well plates.
Treatment: Administer a concentration gradient (0.1 to 10 μM) of the test compounds for 72 hours.
Viability Readout: Add MTT reagent; metabolically active cells reduce MTT to formazan. Measure absorbance at 570 nm to calculate the IC50[2].
Orthogonal Validation (Crucial): Extract total mRNA from a parallel treated plate and perform LC-MS/MS to quantify global m6A/A ratios. Logic: If the IC50 is low but the cellular m6A/A ratio remains unchanged, the compound is acting via off-target toxicity. A valid FTO inhibitor must show a proportional increase in m6A abundance as cell viability drops[1].
Diagram: Self-validating high-throughput screening workflow for FTO inhibitors.
Quantitative Efficacy Profiles
The following tables summarize the structural and biological metrics, clearly illustrating why bromination is a prerequisite for targeted epigenetic drug design.
Table 1: Physicochemical & Structural Comparison
Property
2,4-Dihydroxybenzoic Acid (2,4-DHBA)
3,5-Dibromo-2,4-dihydroxybenzoic Acid
Molecular Formula
C7H6O4
C7H4Br2O4
Steric Profile
Low steric hindrance
High steric bulk at 3,5 positions
Halogen Bonding
None
Strong (via Br atoms)
Target Binding (FTO)
Weak/Non-specific
High affinity (Arg316, Ser318 coordination)
Primary Application
Antimicrobial, Antioxidant baseline
Advanced pharmacophore for RNA demethylase inhibitors
Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
A Comparative Guide to Purity Confirmation of 3,5-Dibromo-2,4-dihydroxybenzoic Acid via Thermal Analysis (TGA/DSC)
In the landscape of pharmaceutical and materials science research, the purity of a chemical compound is a cornerstone of its viability, influencing everything from its biological activity and safety profile to its materi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and materials science research, the purity of a chemical compound is a cornerstone of its viability, influencing everything from its biological activity and safety profile to its material properties. For a compound such as 3,5-Dibromo-2,4-dihydroxybenzoic acid, a halogenated derivative of benzoic acid with potential applications in drug development and as a synthetic building block, rigorous purity assessment is not merely a procedural step but a critical determinant of its efficacy and reliability. This guide provides an in-depth, comparative analysis of using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the purity confirmation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative standards.
The Imperative of Purity and the Role of Thermal Analysis
Impurities, even in trace amounts, can significantly alter the physicochemical properties of a compound. They can affect melting point, solubility, stability, and, in a pharmaceutical context, can lead to unforeseen toxicological effects.[1] While chromatographic techniques like HPLC are the gold standard for identifying and quantifying specific impurities, thermal analysis methods offer a rapid, complementary, and often more holistic assessment of a sample's overall purity.
DSC, in particular, can determine the purity of thermally stable compounds with well-defined melting points, typically those with a purity greater than 98.5 mole percent.[2][3][4] The technique is based on the van't Hoff equation, which relates the melting point depression of a substance to the concentration of impurities.[3][4] TGA, on the other hand, measures changes in mass as a function of temperature, providing crucial information about thermal stability, decomposition pathways, and the presence of volatile impurities like residual solvents or moisture.[5][6][7][8]
Experimental Design: A Rationale-Driven Approach
The selection of TGA and DSC parameters is not arbitrary; it is a carefully considered process designed to elicit the most accurate and relevant information about the thermal behavior of 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Thermogravimetric Analysis (TGA): The primary objective of TGA in this context is to assess thermal stability and identify the presence of volatile components. A typical heating rate of 10 °C/min is chosen as a balance between resolution and experimental time.[9] An inert nitrogen atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is solely due to thermal degradation.[5][9]
Differential Scanning Calorimetry (DSC): For purity analysis by DSC, a slow heating rate (e.g., 1-2 °C/min) is employed to maintain thermal equilibrium within the sample, a prerequisite for the accurate application of the van't Hoff equation.[10] A small sample size (1-3 mg) is used to minimize thermal gradients.[11] Hermetically sealed aluminum pans are essential to prevent the loss of volatile components during the analysis, which would otherwise lead to erroneous results.[11]
Caption: A streamlined workflow for the thermal analysis of 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the trustworthiness and reproducibility of results. The following methodologies are grounded in established ASTM standards.[2][5][12]
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of 3,5-Dibromo-2,4-dihydroxybenzoic acid into a clean, tared TGA pan (e.g., alumina or platinum).[9]
Instrument Setup: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]
Heating Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.[9]
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss in each decomposition step.
DSC Protocol for Purity Determination (based on ASTM E928[2][3][4][10][11])
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 1-3 mg of 3,5-Dibromo-2,4-dihydroxybenzoic acid into a clean, tared aluminum pan.[11]
Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment.[11]
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Heating Program: Equilibrate the sample at a temperature well below its expected melting point. Then, heat the sample at a slow, constant rate of 1-2 °C/min through its melting transition.
Data Acquisition: Record the heat flow as a function of temperature.
Data Analysis: Integrate the melting endotherm to determine the enthalpy of fusion (ΔHfus). Utilize the instrument's software, which applies the van't Hoff equation to the shape of the melting peak, to calculate the mole percent purity.
Caption: The complementary roles of TGA and DSC in the thermal characterization of materials.
Comparative Analysis of Results
To illustrate the power of this combined approach, let's consider hypothetical data for two samples of 3,5-Dibromo-2,4-dihydroxybenzoic acid: a high-purity sample (A) and a sample containing impurities (B).
TGA Data Comparison
Parameter
Sample A (High Purity)
Sample B (Impure)
Interpretation
Initial Mass Loss (up to 150 °C)
< 0.1%
1.5%
Sample B likely contains residual solvent or moisture.
Decomposition Onset (Tonset)
~220 °C
~205 °C
Impurities in Sample B lower its thermal stability.
Peak Decomposition (Tpeak)
~250 °C
~235 °C
The presence of impurities accelerates the decomposition process.
Residue at 600 °C
~1%
~1%
The final residue is similar, suggesting the impurities are organic and volatile.
The TGA results clearly distinguish the two samples. The initial mass loss in Sample B is a red flag for the presence of volatile impurities. Furthermore, the lower decomposition temperature of Sample B indicates that the impurities compromise the overall thermal stability of the material.[1]
DSC Data Comparison
Parameter
Sample A (High Purity)
Sample B (Impure)
Interpretation
Melting Onset
Sharp, well-defined
Broad, gradual
A sharp melting onset is characteristic of a pure substance.[14]
Peak Melting Temperature (Tm)
215.5 °C
212.0 °C
Impurities cause a depression in the melting point.[14]
Enthalpy of Fusion (ΔHfus)
35.0 kJ/mol
32.5 kJ/mol
A lower enthalpy of fusion can indicate the presence of impurities.
Calculated Purity (mole %)
99.85%
98.90%
The DSC purity calculation provides a quantitative measure of the difference.
The DSC data corroborates the TGA findings. The broad melting peak and depressed melting point of Sample B are classic indicators of impurity.[14] The quantitative purity calculation confirms that Sample A is significantly purer than Sample B.
Comparison with Alternative Purity Confirmation Methods
Method
Advantages
Disadvantages
Thermal Analysis (TGA/DSC)
Rapid, small sample size, provides information on thermal stability and volatile content.
Does not identify specific impurities, less sensitive than chromatography for certain impurities.
High-Performance Liquid Chromatography (HPLC)
High sensitivity and specificity, can identify and quantify individual impurities.
More time-consuming, requires method development, may not detect non-chromophoric impurities.
Melting Point Apparatus
Simple, low cost.
Less precise than DSC, subjective determination of melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides structural information, can be used for quantitative analysis (qNMR).
Requires a relatively large sample size, may not detect impurities with no NMR-active nuclei.
While HPLC is unparalleled in its ability to separate and identify individual impurities, thermal analysis offers a unique and valuable perspective on the overall purity and thermal behavior of a material. The choice of method should be guided by the specific requirements of the analysis, as outlined in guidelines such as ICH Q2(R2).[15][16][17][18][19]
Conclusion
The combined application of TGA and DSC provides a robust and efficient methodology for the purity confirmation of 3,5-Dibromo-2,4-dihydroxybenzoic acid. TGA offers critical insights into thermal stability and the presence of volatile impurities, while DSC delivers a quantitative measure of purity based on the fundamental thermodynamic principle of melting point depression. This guide has demonstrated that through a well-designed experimental approach, grounded in established scientific principles and authoritative standards, thermal analysis serves as an indispensable tool for researchers, scientists, and drug development professionals, ensuring the quality and reliability of their materials.
References
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ASTM International. (2018). ASTM E1131 - 08(2018) Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
ASTM International. (2008). ASTM E928 - 08 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
ResearchGate. Accurate determination of purity for organic compounds using adiabatic calorimetry. [Link]
University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]
Semantic Scholar. An apparatus for determining the purity of organic compounds. [Link]
ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,.... [Link]
AKJournals. Influence of purity on the thermal stability of solid organic compounds. [Link]
Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. [Link]
Navigating the Uncharted: A Guide to Personal Protective Equipment for 3,5-Dibromo-2,4-dihydroxybenzoic Acid
In the landscape of drug discovery and chemical research, the introduction of novel compounds often outpaces the availability of comprehensive safety data. This guide confronts this challenge directly, offering a robust...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical research, the introduction of novel compounds often outpaces the availability of comprehensive safety data. This guide confronts this challenge directly, offering a robust framework for the safe handling of 3,5-Dibromo-2,4-dihydroxybenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with a conservative approach, grounding our recommendations in the known hazards of structurally analogous brominated and hydroxylated benzoic acid derivatives. This document serves as an essential resource for researchers, providing immediate, actionable intelligence for operational safety and responsible disposal.
Hazard Profile: An Informed Assessment
A thorough review of available data for closely related compounds, such as 3,5-Dibromo-4-hydroxybenzoic acid and 5-Bromo-2,4-dihydroxybenzoic acid, reveals a consistent hazard profile.[1][2] These analogues are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Therefore, it is prudent to handle 3,5-Dibromo-2,4-dihydroxybenzoic acid with the assumption that it possesses similar hazardous properties.
Table 1: Synthesized Hazard Assessment for 3,5-Dibromo-2,4-dihydroxybenzoic Acid
Hazard Statement
GHS Classification
Basis for Assessment
Causes skin irritation
Category 2
Consistent classification for structurally similar brominated hydroxybenzoic acids.[1][5]
Causes serious eye irritation
Category 2/2A
Consistent classification for structurally similar brominated hydroxybenzoic acids.[1][3]
May cause respiratory irritation
Category 3
Consistent classification for structurally similar brominated hydroxybenzoic acids.[1][4]
The Cornerstone of Safety: Personal Protective Equipment (PPE) Protocol
Given the irritant nature of analogous compounds, a multi-layered PPE strategy is essential to prevent contact and inhalation. The following protocol is designed to provide comprehensive protection during the handling of 3,5-Dibromo-2,4-dihydroxybenzoic acid.
Engineering Controls: The First Line of Defense
All manipulations of 3,5-Dibromo-2,4-dihydroxybenzoic acid in its solid, powdered form should be conducted within a certified chemical fume hood to minimize the risk of dust inhalation.[6] Ensure adequate ventilation is maintained throughout the procedure.[3] For any procedures with a heightened risk of aerosolization, additional local exhaust ventilation should be considered.
Step-by-Step PPE Application and Removal
This procedural guide ensures the correct donning and doffing of PPE to prevent cross-contamination.
Donning Sequence:
Lab Coat: A clean, buttoned lab coat should be the foundational layer of protection. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[6]
Gloves (Double Layer): Due to the lack of specific glove breakthrough data, a double-gloving approach is mandatory.[6] The primary (inner) layer should be a nitrile glove. The outer layer should be a chemical-resistant glove such as butyl rubber or neoprene.[6] Always inspect gloves for any signs of degradation or puncture before use.[3]
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] Given the risk of serious eye irritation, a full-face shield is required when handling larger quantities or when there is a potential for splashing.[6]
Respiratory Protection: For routine handling of small quantities within a chemical fume hood, respiratory protection may not be necessary.[6] However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[6]
Doffing Sequence (to be performed in a designated area):
Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff downwards without touching the external surface. Dispose of them in the designated hazardous waste container.
Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward.
Lab Coat/Apron: Unbutton the lab coat and remove it by folding it inward on itself to contain any potential contamination.
Inner Gloves: Remove the inner pair of nitrile gloves using the same technique as for the outer gloves.
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]
Caption: PPE Selection Workflow for Handling 3,5-Dibromo-2,4-dihydroxybenzoic Acid.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of 3,5-Dibromo-2,4-dihydroxybenzoic acid and associated waste is critical for maintaining a safe laboratory environment.
In the event of a spill, evacuate personnel to a safe area.[3] Wearing the appropriate PPE, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3] Avoid breathing dust.[3]
Waste Disposal
Chemical Waste: Dispose of 3,5-Dibromo-2,4-dihydroxybenzoic acid waste in a designated, labeled hazardous waste container.[1]
Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, that have come into contact with the chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Contaminated clothing should be removed and washed before reuse.[1][4]
Emergency Procedures
First-Aid Measures:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1]
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][5] If skin irritation occurs, get medical advice/attention.[1][3]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] Call a poison center or doctor if you feel unwell.[1]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
By adhering to these stringent safety protocols, researchers can confidently and responsibly handle 3,5-Dibromo-2,4-dihydroxybenzoic acid, ensuring personal safety and environmental integrity.
References
Benchchem. Personal protective equipment for handling 3,5-DiBr-PAESA.
Lookchem.
Thermo Fisher Scientific. SAFETY DATA SHEET: 3,5-Dibromo-4-hydroxybenzoic acid.
Fisher Scientific.
Santa Cruz Biotechnology.
Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2,4-dihydroxybenzoic acid.